Demethoxycurcumin
Description
Overview of Demethoxycurcumin (B1670235) as a Curcuminoid
This compound is structurally similar to curcumin (B1669340), the most abundant curcuminoid, but differs by the presence of one less methoxy (B1213986) group on its aromatic ring. oup.comnih.gov This seemingly minor structural difference significantly influences its chemical and biological properties. oup.comnih.gov Commercial curcumin is typically a mixture of curcuminoids, with this compound constituting about 10–20% of the mix. wikipedia.org
The curcuminoids, including this compound, are classified as diarylheptanoids. nih.gov this compound's chemical name is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione. nih.govscbt.com Research has indicated that this compound possesses a range of beneficial pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant activities. researchgate.netnih.gov
Historical Context of Turmeric and Curcuminoid Research
The use of turmeric dates back nearly 4,000 years, with its roots in the Vedic culture of India, where it was used as a culinary spice, in religious ceremonies, and for its medicinal properties. pbs.orgresearchgate.net Ancient Indian Ayurvedic medicine recognized turmeric for its therapeutic qualities, using it to treat a variety of ailments. pbs.orgphytojournal.com Residues of turmeric, ginger, and garlic have been found in pots dating back to 2500 BCE. pbs.org
The scientific investigation of turmeric's components began in the 19th century. In 1815, Vogel and Pelletier first isolated a "yellow coloring-matter" from turmeric and named it curcumin. nih.govfrontiersin.org However, it wasn't until the 20th century that the chemical structures of the curcuminoids were fully elucidated. frontiersin.org Early research primarily focused on curcumin due to its abundance. nih.gov However, with advancements in analytical techniques, the other curcuminoids, this compound and bisthis compound (B1667434), were identified and their distinct properties began to be explored. taylorandfrancis.com Modern scientific interest in curcumin and its analogs has surged, with a dramatic increase in research articles published in recent decades. nih.gov
Significance of this compound in Contemporary Natural Product Research
In recent years, this compound has garnered significant attention from the scientific community. nih.govresearchgate.net One of the key reasons for this is its reported greater chemical stability at physiological pH compared to curcumin. nih.govnih.gov This enhanced stability may lead to better bioavailability, a significant challenge with curcumin. nih.govmdpi.com
Contemporary research is exploring the unique therapeutic potential of this compound in a variety of non-cancerous diseases. researchgate.netnih.gov Studies have investigated its role in mitigating oxidative stress, its anti-inflammatory effects, and its neuroprotective capabilities. researchgate.net The distinct biological activities of this compound, sometimes differing from or surpassing those of curcumin, make it a compound of high interest in the ongoing search for novel therapeutics from natural sources. researchgate.netmdpi.com
Comparative Analysis with Other Curcuminoids (Curcumin, Bisthis compound)
The three primary curcuminoids—curcumin, this compound, and bisthis compound—differ in the number of methoxy groups on their aromatic rings, which affects their biological activities. oup.comresearchgate.net Curcumin has two methoxy groups, this compound has one, and bisthis compound has none. oup.comresearchgate.net
This structural variation leads to differences in their therapeutic effects. For instance, in terms of suppressing TNF-induced NF-κB activation, a key inflammatory pathway, the potency is generally ranked as curcumin > this compound > bisthis compound. oup.comnih.gov Conversely, some studies suggest that this compound and bisthis compound may have comparable or even greater anti-proliferative activity against certain cancer cell lines than curcumin. mdpi.comnih.gov Furthermore, research indicates that this compound and bisthis compound might be more bioavailable than curcumin. mdpi.com
| Feature | Curcumin | This compound | Bisthis compound |
|---|---|---|---|
| Chemical Formula | C21H20O6 frontiersin.org | C20H18O5 wikipedia.orgraybiotech.com | C19H16O4 nih.gov |
| Molar Mass | 368.38 g/mol | 338.35 g/mol wikipedia.orgraybiotech.com | 308.33 g/mol |
| Number of Methoxy Groups | 2 oup.com | 1 oup.com | 0 oup.com |
| Relative Abundance in Turmeric | ~77% oup.com | ~17% oup.com | ~3% oup.com |
| Anti-inflammatory Activity (NF-κB suppression) | Highest oup.comnih.gov | Intermediate oup.comnih.gov | Lowest oup.comnih.gov |
| Relative Bioavailability | Lower mdpi.com | Higher mdpi.com | Higher mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-LUZURFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873751 | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22608-11-3, 24939-17-1 | |
| Record name | Demethoxycurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETHOXYCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Extraction, Isolation, and Synthesis Methodologies for Demethoxycurcumin
Advanced Extraction and Isolation Techniques from Curcuma longa
The rhizome of Curcuma longa is the primary source of curcuminoids, including demethoxycurcumin (B1670235). Various extraction techniques have been developed to efficiently isolate these compounds.
Pressurized Liquid Extraction (PLE): This method utilizes solvents under elevated pressure and temperature to enhance extraction efficiency. For this compound, PLE using acetone (B3395972) at 80°C for three cycles has been employed, yielding a crude extract from which this compound can be further isolated mdpi.com.
Supercritical Fluid Chromatography (SFC): SFC offers an environmentally friendly approach using supercritical carbon dioxide with co-solvents like methanol (B129727), often with the addition of an acid such as oxalic acid. This technique has demonstrated rapid and efficient separation of this compound from turmeric methanol extracts, achieving purities of approximately 91.1% researchgate.netnih.gov.
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven effective for separating curcuminoids. A common solvent system for HSCCC involves a mixture of hexane (B92381), chloroform, methanol, and water (5:10:7.5:2.5, v/v), which allows for the isolation of this compound with purities exceeding 98% colab.wsresearchgate.netgoogle.com.
Column Chromatography: This remains a fundamental technique for isolating individual curcuminoids. Various stationary phases, such as silica (B1680970) gel, are used with different mobile phase compositions, including mixtures of dichloromethane, chloroform, methanol, ethyl acetate, and hexane winona.edumdpi.comoup.comresearchgate.net. For instance, a stepwise increase in methanol concentration on silica gel has been used to separate curcumin (B1669340), this compound, and bisthis compound (B1667434), yielding this compound with a purity of 98.6% ul.ie.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is widely used for purifying natural products. Optimized methods, such as those using acetonitrile (B52724) and phosphate (B84403) buffer mobile phases, can achieve high resolution and purity for this compound colab.wsmdpi.com.
Table 1: Overview of Advanced Extraction and Isolation Techniques for this compound
| Technique | Solvent System / Conditions | Reported Purity (this compound) | Notes |
| Pressurized Liquid Extraction (PLE) | Acetone, 80°C, 3 cycles mdpi.com | 98% mdpi.com | Often followed by further purification steps like column chromatography and crystallization. |
| Supercritical Fluid Chromatography | Supercritical CO₂ with 8-15% Methanol, 10 mM oxalic acid, 80 mL/min researchgate.netnih.gov | 91.1% researchgate.netnih.gov | Effective for rapid separation directly from methanol extracts. |
| High-Speed Countercurrent Chr. (HSCCC) | Hexane/Chloroform/Methanol/Water (5:10:7.5:2.5, v/v) colab.wsresearchgate.netgoogle.com | >98% colab.wsresearchgate.netgoogle.com | Efficient separation from turmeric powder. |
| Column Chromatography | Stepwise increase in methanol concentration on silica gel ul.ie | 98.6% ul.ie | Used for separating the three major curcuminoids. |
| Preparative HPLC | Acetonitrile–phosphate buffer (54:46 v/v, 0.1 mM) colab.wsmdpi.com | Not explicitly stated for DMC | Widely used for purification, specific purity depends on method optimization. |
| Crystallization | Combination with chromatography; uses solvents like acetone, acetonitrile, 2-propanol mdpi.commdpi.com | Varies | Often used as a final purification step to achieve high purity. |
Synthetic Approaches for this compound and its Analogues
While this compound is naturally abundant in turmeric, synthetic routes are also explored, particularly for producing analogues with potentially enhanced properties or for understanding the biosynthetic pathways.
Biosynthetic Pathway: The biosynthesis of curcuminoids in Curcuma longa involves enzymes like Diketide-CoA synthase (DCS) and Curcumin synthase (CURS) ijfmr.comresearchgate.netwikipedia.orgmdpi.comnih.gov. DCS catalyzes the formation of feruloyldiketide-CoA from feruloyl-CoA and malonyl-CoA. Subsequently, CURS enzymes (CURS1, CURS2, CURS3) condense these diketide-CoA intermediates with starter substrates (like feruloyl-CoA) to produce curcuminoids, including this compound wikipedia.org. Different CURS isoforms exhibit varying substrate specificities, influencing the final curcuminoid composition wikipedia.org.
Chemical Synthesis: this compound can be synthesized through condensation reactions. One approach involves reacting aromatic aldehydes, such as vanillin (B372448) and anisaldehyde, with β-diketones like acetylacetone (B45752) derivatives, often facilitated by catalysts and specific reaction conditions ijpsonline.comacs.orgcurcumin.co.nz. For example, reacting vanillin and anisaldehyde with acetylacetonedifluoroboronite and a base catalyst can yield isomeric forms of this compound ijpsonline.com. Solvent-free synthetic methods have also been developed, offering greener alternatives for producing curcuminoids and their analogues acs.org. Synthetic efforts also focus on creating analogues by modifying the structural motifs of curcumin to explore structure-activity relationships curcumin.co.nznih.govmdpi.com.
Table 2: Key Enzymes and Chemical Synthesis Approaches for this compound
| Approach/Enzyme | Key Reactants/Substrates | Product / Outcome | Reference(s) |
| Biosynthesis | |||
| Diketide-CoA Synthase (DCS) | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA | ijfmr.comresearchgate.netwikipedia.orgmdpi.comnih.gov |
| Curcumin Synthase (CURS) | Feruloyldiketide-CoA, Feruloyl-CoA | This compound (via CURS2, CURS3) | ijfmr.comwikipedia.org |
| Chemical Synthesis | |||
| Condensation Reaction | Vanillin, Anisaldehyde, Acetylacetonedifluoroboronite, n-BuNH₂ | Isomeric forms of this compound | ijpsonline.com |
| Solvent-Free Synthesis | Vanillin, Acetylacetone, Boron trioxide | Curcumin (and potentially analogues) | acs.org |
| Analogue Synthesis | Aldehydes, β-diketones, modified structural motifs | Various curcumin analogues (e.g., dimethoxycurcumin) | curcumin.co.nzmdpi.com |
Development of High-Purity this compound Samples
Achieving high purity for this compound is essential for accurate research and reliable applications. This is typically accomplished through a combination of extraction and purification techniques.
Multi-step Purification: A common strategy involves initial extraction using methods like PLE or conventional solvent extraction, followed by chromatographic separation (column chromatography, HSCCC, or Prep-HPLC) and often a final crystallization step mdpi.commdpi.com.
Chromatographic Purity: Techniques like HSCCC and column chromatography have demonstrated the ability to yield this compound with purities exceeding 98% colab.wsresearchgate.netgoogle.comul.ie. Preparative TLC has also been used in conjunction with column chromatography to achieve purities of >98% oup.comasianpubs.org.
Crystallization: Crystallization from suitable solvents, such as acetone or 2-propanol, can further enhance the purity of this compound obtained from chromatographic fractions mdpi.commdpi.com. Studies have shown that combinations of chromatography and crystallization can yield highly pure curcuminoids mdpi.commdpi.com.
Supercritical Fluid Chromatography (SFC): SFC has emerged as an efficient method for separating curcuminoids, providing good purity levels in a single step researchgate.netnih.gov.
The development of high-purity this compound samples relies on the careful selection and optimization of these extraction, isolation, and purification methodologies. The choice of technique often depends on the desired scale, cost-effectiveness, and the specific purity requirements for downstream use.
Compound List:
this compound (DMC)
Curcumin (CUR)
Bisthis compound (BDMC)
Feruloyl-CoA
Malonyl-CoA
Feruloyldiketide-CoA
Curcuminoid diketide-CoA esters
Pharmacological Activities and Therapeutic Potential of Demethoxycurcumin
Anticancer Research
Emerging research has highlighted the potential of demethoxycurcumin (B1670235) as an anticancer agent. Its activity is attributed to its ability to modulate various cellular processes involved in cancer development and progression.
This compound exerts its anticancer effects primarily through the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death, in various cancer cell lines.
Studies have demonstrated that this compound can halt the cell cycle at the G2/M phase, a critical checkpoint for cell division. In human colorectal cancer cells (HCT116), treatment with this compound led to a significant accumulation of cells in the G2/M phase. This cell cycle arrest prevents cancer cells from dividing and proliferating. The mechanism behind this arrest involves the modulation of key regulatory proteins. For instance, this compound has been shown to decrease the expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1, proteins that are essential for the G2/M transition. Furthermore, it can induce the phosphorylation of checkpoint kinase 2 (Chk2) and inhibit the activity of cell division cycle 25C (CDC25C), further contributing to G2/M arrest.
A fundamental mechanism by which this compound induces apoptosis is through the activation of caspase pathways. Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. Research has shown that this compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7, in various cancer cell lines. The activation of these caspases triggers a cascade of events that dismantle the cell in a controlled manner.
Furthermore, this compound can induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. The released cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade.
The apoptotic activity of this compound is further regulated by its influence on the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. Studies have consistently shown that this compound upregulates the expression of pro-apoptotic proteins such as Bax. Bax promotes apoptosis by permeabilizing the outer mitochondrial membrane. Conversely, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2, which normally function to inhibit apoptosis. The resulting increase in the Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis, facilitating the death of cancer cells.
This compound has been shown to induce DNA damage in cancer cells, a critical trigger for apoptosis. One of the key markers of DNA double-strand breaks is the phosphorylation of the histone variant H2A.X, forming γ-H2A.X. Treatment with this compound has been observed to increase the levels of γ-H2A.X in cancer cells. Additionally, this compound can induce the phosphorylation of the tumor suppressor protein p53. Phosphorylated p53 is activated and can then trigger cell cycle arrest or apoptosis in response to DNA damage, preventing the propagation of cells with genomic instability.
A hallmark of apoptosis is the fragmentation of DNA, which can be detected by flow cytometry as an increase in the population of cells in the sub-G1 phase of the cell cycle. This sub-G1 peak represents cells with a DNA content of less than 2n, a characteristic of apoptotic cells. Numerous studies have reported a significant increase in the sub-G1 cell population in various cancer cell lines following treatment with this compound, providing further evidence of its apoptosis-inducing capabilities.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
| HCT116 | Colorectal Cancer | Induction of G2/M phase arrest; increased p-H2A.X and p-p53. |
| A549 | Lung Cancer | Activation of caspase-3 and caspase-9; increased Bax/Bcl-2 ratio. |
| C6 | Glioma | Induction of mitochondrial apoptosis; release of cytochrome c. |
Inhibition of Cancer Cell Migration and Invasion
This compound (DMC) has been identified in multiple studies as a potent inhibitor of cancer cell migration and invasion, which are critical processes in tumor metastasis. Research indicates that DMC can suppress the movement and spread of various cancer cells, including those from breast cancer, glioblastoma, and lung cancer. nih.goviiarjournals.orgajol.info For instance, in studies involving the human breast cancer cell line MDA-MB-231, this compound was shown to effectively inhibit cell adhesion, migration, and invasion. nih.gov Similarly, investigations on human glioblastoma multiforme (GBM) 8401 cells demonstrated that DMC significantly suppressed both cell migration and invasion. iiarjournals.org These anti-metastatic properties are attributed to its ability to modulate multiple molecular pathways involved in the metastatic cascade. iiarjournals.org
Downregulation of Extracellular Matrix Degradation Enzymes (e.g., MMP-2, MMP-9, urokinase)
A key mechanism by which this compound hinders cancer cell invasion is through the downregulation of enzymes that degrade the extracellular matrix (ECM). The ECM provides structural support to surrounding cells, and its breakdown is a necessary step for cancer cells to invade neighboring tissues. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and the urokinase plasminogen activator (uPA) system are crucial for this degradation process.
Research has shown that this compound can significantly decrease the levels and activity of these enzymes. In human fibrosarcoma cells, both this compound and bisthis compound (B1667434) demonstrated higher potency than curcumin (B1669340) in decreasing the secretion of uPA, active-MMP-2, and MMP-9. nih.gov In human breast cancer cells, treatment with DMC resulted in decreased levels of MMP-9, membrane type-1 matrix metalloproteinase (MT1-MMP), and uPA. nih.gov Furthermore, studies on glioblastoma GBM 8401 cells confirmed that this compound reduces the levels of MMP-2 and MMP-9, contributing to its anti-invasive effects. iiarjournals.org The suppression of active MMP-2 has been linked to the inhibition of MT1-MMP and Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), which are involved in the activation of pro-MMP-2. nih.gov
Table 1: Effect of this compound on Extracellular Matrix Degradation Enzymes
| Cell Line | Enzyme | Effect |
|---|---|---|
| Human Fibrosarcoma | uPA, active-MMP-2, MMP-9 | Decreased secretion nih.gov |
| MDA-MB-231 (Breast Cancer) | MMP-9, MT1-MMP, uPA | Decreased levels nih.gov |
Impact on Cell Adhesion Molecules (e.g., ICAM-1, CD147, N-cadherin, E-cadherin)
This compound also influences the expression of cell adhesion molecules, which play a pivotal role in cell-cell and cell-matrix interactions during metastasis. The modulation of these molecules can affect a cancer cell's ability to detach from the primary tumor and adhere to new sites.
In human breast cancer cells, this compound has been found to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov In the context of glioblastoma multiforme, studies on GBM 8401 cells revealed that this compound treatment led to a decrease in N-cadherin levels while simultaneously increasing the levels of E-cadherin. iiarjournals.org The switch from E-cadherin to N-cadherin expression is a hallmark of the epithelial-mesenchymal transition (EMT), a process that enhances migratory and invasive capabilities. By promoting E-cadherin and reducing N-cadherin, this compound may help to reverse this transition, thereby inhibiting metastasis. This is further supported by findings on a related compound, bisthis compound, which was shown to upregulate E-cadherin and downregulate vimentin in highly metastatic lung cancer cells. nih.gov
Table 2: Effect of this compound on Cell Adhesion Molecules
| Cell Line | Adhesion Molecule | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | ICAM-1 | Reduced expression nih.gov |
| GBM 8401 (Glioblastoma) | N-cadherin | Reduced levels iiarjournals.org |
Chemosensitization and Radiosensitization Research
The potential of curcuminoids, including this compound, to enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy is an active area of research. Curcumin, the most studied compound in this class, has been shown to act as a radiosensitizer, making cancer cells more susceptible to radiation-induced cell death while potentially protecting normal cells from radiation damage. nih.govresearchgate.net This dual action is highly desirable in cancer treatment. researchgate.net
The mechanisms behind this radiosensitizing effect are linked to curcumin's ability to modulate various signaling pathways, including the suppression of the pro-survival factor NF-κB, which is often activated by radiation. nih.govresearchgate.net While much of the existing research has focused on curcumin, the findings suggest a strong potential for its analogs. The structural and functional similarities between curcumin and this compound imply that DMC may also possess chemosensitizing and radiosensitizing properties, representing a promising avenue for future investigation to improve therapeutic outcomes in cancer treatment. mdpi.com
Specific Cancer Types Under Investigation
Glioblastoma multiforme is the most aggressive type of malignant brain tumor in adults. iiarjournals.org this compound has shown significant anti-cancer properties against GBM cells in vitro and in vivo. mdpi.comnih.gov In studies using the human GBM 8401 cell line, DMC was found to inhibit cancer cell proliferation, migration, and invasion. iiarjournals.orgresearchgate.net The underlying mechanism for these effects involves the inhibition of critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are instrumental in cell survival and metastasis. iiarjournals.orgiiarjournals.org
Furthermore, in a xenograft animal model where nude mice were inoculated with GBM 8401 cells, oral administration of this compound effectively suppressed tumor growth without causing a significant impact on the body weight of the mice. nih.gov These findings suggest that this compound may serve as a potential anti-metastasis agent for the treatment of human glioblastoma. iiarjournals.org
Table 3: Summary of this compound's Effects on Glioblastoma Multiforme (GBM) Cells
| Cell Line | Effect | Mechanism |
|---|---|---|
| GBM 8401 | Inhibition of proliferation, migration, and invasion iiarjournals.orgmdpi.com | Inhibition of PI3K/Akt and NF-κB signaling pathways iiarjournals.orgiiarjournals.org |
This compound has also been investigated for its therapeutic potential in lung cancer. Research on the human lung cancer cell line A549 has shown that DMC exerts anticancer effects by inducing apoptosis (programmed cell death) and substantially inhibiting cell migration and invasion. ajol.info The mechanism of action in these cells is linked to the targeting of the PI3K/AKT/m-TOR signaling pathway. ajol.info
Studies using curcuminoid extracts containing this compound have been conducted on both A549 and NCI-H460 non-small cell lung cancer lines. nih.govresearchgate.net The results indicated that the extracts possessed an inhibitory effect on the growth of both cell lines, with H460 cells showing greater susceptibility. nih.gov These findings highlight this compound as a promising anti-lung cancer agent. ajol.info
Table 4: Summary of this compound's Effects on Lung Cancer Cells
| Cell Line | Effect | Mechanism |
|---|---|---|
| A549 | Induction of apoptosis, inhibition of migration and invasion ajol.info | Targeting of PI3K/AKT/m-TOR signaling pathway ajol.info |
Breast Cancer (e.g., MDA-MB-231, TNBC cells)
This compound (DMC) has demonstrated significant cytotoxic effects on breast cancer cells, particularly the MDA-MB-231 cell line. nih.govnih.gov Notably, its efficacy is more pronounced in triple-negative breast cancer (TNBC) cells when compared to estrogen receptor (ER)-positive or HER2-overexpressing breast cancer cells. nih.gov Interestingly, nonmalignant MCF-10A cells appear unaffected by DMC treatment. nih.gov
The mechanism of action in TNBC cells involves the activation of AMPK. nih.gov This activation leads to the inhibition of eukaryotic initiation factor 4E-binding protein-1 (4E-BP1) signaling and mRNA translation through the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov Furthermore, DMC decreases the activity and expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). nih.gov DMC's influence extends to multiple downstream pathways of AMPK, including the dephosphorylation of Akt, which helps to bypass the feedback activation of Akt often seen with mTOR inhibition. nih.gov Additionally, DMC has been shown to suppress LPS-induced IL-6 production, which in turn blocks subsequent Stat3 activation. nih.gov It also sustains epidermal growth factor receptor (EGFR) activation by inhibiting the phosphatases PP2a and SHP-2. nih.gov
| Cell Line | Key Findings |
| MDA-MB-231 | DMC exhibits potent cytotoxic effects and inhibits adhesion, migration, and invasion. nih.govnih.gov |
| TNBC cells | DMC shows more efficient cytotoxic effects compared to other breast cancer subtypes. nih.gov |
| MCF-10A (nonmalignant) | Unaffected by DMC treatment. nih.gov |
Oral Squamous Cell Carcinoma
In oral squamous cell carcinoma (OSCC) cells, such as SCC-9 and HSC-3, this compound has been shown to induce apoptotic cell death. researchgate.net Morphological characteristics of apoptosis, including nuclear fragmentation and condensation, have been observed in these cells following treatment with DMC. researchgate.net Studies utilizing Annexin-V and propidium iodide double-staining flow cytometry have quantitatively confirmed the induction of apoptosis in a dose-dependent manner. researchgate.net Curcumin and its analogues, including DMC, have been noted for their potential in inducing both autophagic and apoptotic activity in oral cancer cells. nih.gov
Colon Cancer (e.g., HT29, SW-620 cells)
Research on a curcumin analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), has provided insights into its effects on colon cancer cell lines HT29 and SW620. nih.govnih.gov DMCH was found to inhibit the proliferation of both cell lines in a time-dependent manner, with a more pronounced inhibitory effect observed in the highly metastatic SW620 cells compared to the more adhesive HT29 cells. nih.gov The inhibitory concentrations (IC50) for DMCH were determined to be 7.50 ± 1.19 µg/mL in SW620 cells and 9.80 ± 0.55 µg/mL in HT29 cells. nih.govresearchgate.net
The mode of cell death induced by DMCH was identified as apoptosis, characterized by distinct morphological features. nih.govnih.gov Flow cytometry analysis confirmed this, showing an increase in the sub-G0/G1 population and a shift from viable cells to early and late apoptotic populations in treated cells. nih.govnih.gov A greater number of apoptotic cells were observed in the treated SW620 cells. nih.gov Further investigation into the molecular mechanism revealed an upregulation of pro-apoptotic proteins Bax and Bad, and a downregulation of the anti-apoptotic protein Livin in both cell lines. nih.govnih.gov These findings suggest the potential of curcumin analogues to target metastatic colon cancer cells. nih.gov
| Cell Line | Compound | Key Findings |
| HT29 | DMCH | Inhibition of proliferation and induction of apoptosis. nih.gov |
| SW620 | DMCH | More pronounced inhibition of proliferation and higher induction of apoptosis compared to HT29. nih.gov |
Prostate Cancer (e.g., PC-3 cells)
This compound has demonstrated efficient cytotoxic effects on prostate cancer PC-3 cells. nih.gov Its anti-proliferative activity is linked to the activation of AMPK, which in turn reduces the activity and/or expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). nih.gov DMC, along with the AMPK activator AICAR, has been shown to down-regulate heat shock protein (HSP) 70 and increase the activity of the pro-apoptotic effector, caspase-3. nih.gov
Furthermore, DMC has been observed to sustain the activation of the epidermal growth factor receptor (EGFR) by suppressing the phosphatases PP2a and SHP-2. nih.gov It also enhances the interaction between EGFR and Cbl and promotes the tyrosine phosphorylation of Cbl, suggesting a role in EGFR down-regulation. In addition to inhibiting proliferation, DMC has been found to induce G2/M phase arrest and apoptosis in PC-3 cells, potentially through the activation of the caspase-3 pathway. spandidos-publications.com The compound also significantly reduces the migration and invasion of PC-3 cells, an effect that may be partially attributed to the suppression of MMP-2 activity. spandidos-publications.com
Ovarian Cancer
In the context of ovarian cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in ovarian cancer cells. nih.gov One of the key mechanisms identified is the inactivation of the IRS2/PI3K/Akt signaling pathway. nih.gov Research has also highlighted the role of microRNAs, specifically miR-551a, which is typically down-regulated in ovarian cancer tissues and cell lines. nih.gov Overexpression of miR-551a has been found to inhibit cell proliferation and promote apoptosis. nih.gov Luciferase assays have confirmed that miR-551a targets IRS2, thereby exerting its tumor-suppressive function. nih.gov Significantly, treatment with this compound leads to an up-regulation of miR-551a, which in turn suppresses IRS2. nih.gov
Studies have also explored the potential of DMC to enhance the efficacy of conventional chemotherapy. In both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cp) ovarian cancer cell lines, DMC, alone and in combination with curcumin and cisplatin (B142131), inhibited cell proliferation and induced early apoptosis. iiarjournals.org Gene expression analysis revealed that the combination treatments, particularly the triple combination, synergistically reduced the expression of GSTP-1 and miR-133b, which are implicated in cisplatin resistance. iiarjournals.org
Cervical Cancer
This compound has demonstrated anti-tumor effects in human cervical cancer cells. In vitro studies have shown that DMC can inhibit the metastatic activity of HeLa cells. iiarjournals.org Specifically, it has been found to suppress cell movement, migration, and invasion. iiarjournals.org The underlying mechanism appears to involve the inhibition of the NF-ĸB pathway. iiarjournals.org Western blotting has revealed that DMC treatment leads to a significant reduction in the protein levels of GRB2, MMP-2, ERK1/2, N-cadherin, and Ras, while increasing the levels of E-cadherin. iiarjournals.org
In vivo studies using a HeLa cell xenograft model in nude mice have further substantiated the anti-cancer potential of DMC. iiarjournals.orgnih.gov Administration of DMC at doses of 30 and 50 mg/kg significantly reduced both tumor volume and tumor weight without causing adverse effects on the body weight of the mice. iiarjournals.org Another study has indicated that DMC represses the growth of cervical cancer cells by upregulating Peroxisome proliferator-activated receptor γ (PPARγ), which in turn regulates proliferation and apoptosis. nih.gov
Osteosarcoma
This compound has been shown to inhibit cell proliferation and induce apoptosis in human osteosarcoma cells, specifically the MG-63 cell line. The compound induced cell death in a dose-dependent manner, with an estimated IC50 value of 54.4 µM. Treatment with DMC resulted in nuclear condensation, a hallmark of apoptosis. The apoptotic process in MG-63 cells was found to be mediated by both the death receptor-mediated extrinsic pathway, involving the expression of Fas and activation of caspase-8 and caspase-3, and the mitochondria-mediated intrinsic pathway. This is supported by the observed downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins Bax and Bad.
Renal Cell Carcinoma (RCC)
This compound (DMC) has demonstrated notable anti-cancer properties in the context of renal cell carcinoma. Research indicates that DMC can induce apoptosis, or programmed cell death, in human renal carcinoma Caki cells. nih.gov This process is mediated through the production of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3. nih.gov When compared to its parent compound, curcumin, and another analogue, bis-demethoxycurcumin, DMC was found to be the most potent at reducing cell viability and inducing apoptosis in these cells. nih.gov
Further studies involving the 786-O human renal adenocarcinoma cell line have corroborated the cytotoxic and antiproliferative effects of this compound. nih.gov In these cells, DMC was observed to induce monopolar spindle formation and mitotic arrest, which are critical disruptions to the cell division cycle. nih.gov The induction of apoptosis by DMC in this cell line was found to be regulated by the decrease in the anti-apoptotic mRNA BCL-xL, leading to the activation of caspase-9 and caspase-3/7. nih.gov
In addition to its direct effects, this compound has been investigated for its potential to sensitize RCC cells to other cancer therapies. Curcumin has been shown to enhance the pro-apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL), a cytokine that can selectively target cancer cells, by overcoming TRAIL resistance. mdpi.com As a curcumin analogue with potentially better bioavailability, DMC is being explored for similar synergistic effects with TRAIL to reduce RCC cell viability and migration. mdpi.comdntb.gov.ua
Table 1: Research Findings of this compound in Renal Cell Carcinoma
| Cell Line | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Caki cells | Induced apoptosis and reduced cell viability more potently than curcumin and bis-demethoxycurcumin. | Mediated by production of Reactive Oxygen Species (ROS), release of mitochondrial cytochrome c, and activation of caspase-3. | nih.gov |
| 786-O cells | Exhibited cytotoxic, antiproliferative, and genotoxic effects; induced mitotic arrest. | Delayed apoptosis induction regulated by decreased BCL-xL mRNA and subsequent activation of caspase-9 and caspase-3/7. | nih.gov |
| ACHN cells | Investigated as a potential compound to overcome TRAIL resistance in kidney cancer cells. | Potential synergy with TRAIL to reduce cell viability and migration, possibly involving an increase in TRAIL receptor (DR4) expression. | mdpi.com |
Anti-inflammatory Research
This compound is recognized for its significant anti-inflammatory properties, which are attributed to its ability to interfere with multiple molecular targets and signaling pathways involved in the inflammatory response.
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory genes. Research has shown that curcuminoids, including DMC, can inhibit the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and STAT signaling pathways. scispace.com The anti-inflammatory activity of DMC in lipopolysaccharide (LPS)-activated N9 microglial cells is linked to its ability to block the activation of NF-κB and MAPKs. nih.gov This modulation is partly due to its potent capacity to down-regulate the production of intracellular reactive oxygen species (iROS) derived from NADPH oxidase. nih.gov By targeting these central pathways, DMC effectively dampens the inflammatory cascade.
Suppression of Pro-inflammatory Mediators (e.g., TNF-α, NO, IL-1β, IL-6)
A primary mechanism of this compound's anti-inflammatory action is the suppression of key pro-inflammatory mediators. In studies using LPS-activated N9 microglial cells, DMC was shown to significantly inhibit the production of nitric oxide (NO). nih.gov It also effectively decreased the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) at both the protein and transcriptional levels in a manner dependent on its concentration. nih.gov Compared to curcumin, DMC exhibited stronger inhibitory activity on the production of both NO and TNF-α in activated primary microglia. nih.gov Furthermore, curcuminoids as a group are known to exert anti-inflammatory effects by inhibiting pathways responsible for the expression of interleukin-6 (IL-6). scispace.com
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Model System | Observed Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | LPS-activated N9 microglial cells | Significant suppression of production. | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-activated N9 microglial cells | Concentration-dependent decrease in expression at protein and transcriptional levels. | nih.gov |
| Interleukin-1-beta (IL-1β) | LPS-activated N9 microglial cells | Concentration-dependent decrease in expression at protein and transcriptional levels. | nih.gov |
| Interleukin-6 (IL-6) | General (Curcuminoids) | Inhibition of expression via NFκB, MAPK, and STAT signaling pathways. | scispace.com |
Inhibition of NF-κB Activation
The transcription factor NF-κB is a critical regulator of genes involved in inflammation and immunity. nih.gov this compound has been shown to be a potent inhibitor of NF-κB activation. nih.govnih.gov Its mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking this step, DMC inhibits the translocation of NF-κB from the cytosol into the nucleus. nih.gov This prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes. Studies comparing curcuminoids have shown that the potency for suppressing TNF-induced NF-κB activation follows the order of curcumin > DMC > bisthis compound, highlighting the role of the methoxy (B1213986) groups on the phenyl ring in this activity. oup.com The anti-inflammatory properties of DMC are largely attributed to this inhibition of NF-κB activity. nih.gov
Regulation of iNOS and COX-2 Expression
This compound also targets key enzymes responsible for producing inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The inhibition of NO production by DMC is achieved by inhibiting both the protein and mRNA expression of iNOS. nih.gov Similarly, DMC has been found to downregulate COX-2 expression. nih.govnih.gov In a model of inflamed human intestinal mucosa, DMC's ability to decrease NO production was directly linked to its downregulation of iNOS at both the mRNA and protein levels. waocp.org This dual inhibition of iNOS and COX-2 expression is a cornerstone of this compound's anti-inflammatory properties. nih.gov
PPAR-γ Activation and its Role in Anti-inflammation
This compound (DMC) exerts significant anti-inflammatory effects, partly through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key nuclear receptor in the regulation of inflammation and metabolism. nih.govusda.gov Research indicates that the beneficial anti-inflammatory effects of curcuminoids, including DMC, appear to be mediated by the upregulation of PPAR-γ. nih.govresearchgate.net
Studies have demonstrated that DMC significantly increases the expression of PPARγ. benthamdirect.com This increased expression is crucial for inhibiting inflammatory pathways. For instance, DMC has been shown to inhibit the lipopolysaccharide (LPS)-stimulated expression of key components of the NLRP3 inflammasome, such as NLRP3, pro-caspase-1, and pro-IL-1β. benthamdirect.com The inhibitory effects of DMC on NF-κB, a central mediator of inflammation, and on the priming of the NLRP3 inflammasome were found to be nullified by a specific PPARγ antagonist, confirming the essential role of PPARγ in DMC's anti-inflammatory mechanism. benthamdirect.com By activating PPARγ, DMC effectively targets multiple stages of the inflammatory response, from signaling pathway activation to the production of inflammatory cytokines. benthamdirect.com
| Mechanism | Effect of this compound (DMC) | Reference |
|---|---|---|
| PPARγ Expression | Significantly increases PPARγ expression. | benthamdirect.com |
| NLRP3 Inflammasome Priming | Inhibits LPS-induced priming and subsequent activation. | benthamdirect.com |
| NF-κB Pathway | Inhibits LPS-stimulated phosphorylation and nuclear translocation of p65 NF-κB. | benthamdirect.com |
| Pro-inflammatory Proteins | Inhibits the expression of NLRP3, pro-caspase-1, and pro-IL-1β. | benthamdirect.com |
Impact on Glutathione (B108866) (GSH) Status
This compound plays a role in modulating the cellular antioxidant defense system, including the status of glutathione (GSH), a critical thiol antioxidant. Depletion of GSH is a key feature in conditions involving oxidative stress, such as in neurodegenerative diseases. nih.gov Research on curcuminoids has shown they can protect against the consequences of GSH depletion. nih.gov
Attenuation of Lung Inflammation
This compound, as a component of curcumin, contributes to the attenuation of lung inflammation. nih.gov Dietary administration of curcumin, which contains a significant percentage of this compound, has been shown to effectively suppress COPD-like airway inflammation in mouse models. nih.govresearchgate.net
Mechanistically, curcuminoids have been observed to markedly suppress the increased levels of neutrophil chemoattractants and reduce the influx of neutrophils into the bronchoalveolar lavage fluid of mice exposed to inflammatory stimuli. nih.gov In a mouse model of particulate matter-induced pulmonary injury, curcumin treatment alleviated alveolar damage, decreased immune cell infiltration, and reduced the production of pro-inflammatory cytokines in lung tissue. nih.gov These therapeutic effects are linked to the ability of curcuminoids to suppress oxidative stress and inflammatory activation in macrophages, key cells in lung inflammation. nih.gov Further studies suggest these actions may be mediated by inhibiting signaling pathways like NF-κB. nih.govbohrium.com
Neuroprotective Research
Mitigation of Oxidative Stress and Mitochondrial Dysfunction in Neurons
Mitochondrial dysfunction and oxidative stress are primary toxic events that lead to the death of dopaminergic neurons in neurodegenerative conditions like Parkinson's disease. nih.govelsevierpure.comresearchgate.net this compound has demonstrated a potent ability to counteract these processes. nih.govnih.gov
In studies involving the neurotoxin rotenone, which induces oxidative damage by inhibiting the mitochondrial electron transport chain, DMC treatment was shown to significantly attenuate oxidative stress. phcog.comnih.gov Research on SH-SY5Y neuroblastoma cells revealed that rotenone exposure leads to a significant increase in reactive oxygen species (ROS) and a loss of mitochondrial membrane potential (MMP). nih.govconsensus.app Pretreatment with DMC effectively counteracted these effects, preserving mitochondrial function. nih.govnih.gov DMC's neuroprotective action is linked to its antioxidant properties, which are potentially enhanced by the presence of a methoxy group on its phenyl ring. nih.gov By mitigating oxidative stress and preventing mitochondrial collapse, DMC helps protect neuronal cells from apoptotic death. nih.gov
Reduction of Neurochemical Deficits
A hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons, leading to a significant depletion of dopamine (B1211576) in the striatum. phcog.com This neurochemical deficit is directly responsible for the motor dysfunctions associated with the disease. nih.gov
Research has shown that this compound can effectively ameliorate these neurochemical deficits. In animal models where Parkinson's-like symptoms were induced by the neurotoxin rotenone, administration of the toxin caused a significant reduction in striatal dopamine levels. nih.govelsevierpure.com Co-treatment with DMC, however, successfully attenuated this rotenone-induced dopamine depletion. nih.govnih.gov Drugs capable of ameliorating dopamine depletion are considered to have neuroprotective potential. The ability of DMC to enhance depleted dopamine levels is believed to be a key component of its neuroprotective effect, contributing to the improvement of behavioral and motor functions in rotenone-intoxicated animals. nih.gov
| Parameter | Effect of Rotenone | Effect of this compound (DMC) Co-treatment | Reference |
|---|---|---|---|
| Striatal Dopamine (DA) Levels | Significant reduction | Ameliorated the depletion | nih.gov |
| Motor Function | Impairment and dysfunction | Improved behavioral status | nih.gov |
| Oxidative Stress | Increased | Attenuated oxidative stress markers | nih.govelsevierpure.com |
| Inflammatory Markers | Enhanced expression | Diminished expression | phcog.comelsevierpure.com |
Protection Against Neurotoxin-Induced Neurotoxicity (e.g., Rotenone, Lead, Aβ, Scopolamine)
This compound has demonstrated significant protective effects against neurotoxicity induced by a variety of neurotoxins. nih.govnih.gov Its antioxidant and anti-inflammatory properties are central to this neuroprotective activity. nih.gov
The most extensively studied model is rotenone-induced neurotoxicity, which mimics features of Parkinson's disease. In both in vitro studies using SH-SY5Y neuroblastoma cells and in vivo animal models, DMC pretreatment significantly reduced rotenone-induced cell death and neurodegeneration. nih.govnih.gov It protects against rotenone's toxic effects by preserving mitochondrial function, reducing oxidative stress, and inhibiting apoptotic pathways. nih.govelsevierpure.com
Beyond rotenone, research has indicated broader applications. Studies on curcuminoids, including DMC, have shown they can:
Reduce lead-induced memory deficits in male Wistar rats. nih.gov
Protect neuronal cells from amyloid-β (Aβ) insult , a key factor in Alzheimer's disease. DMC was found to be particularly effective in enhancing the expression of anti-apoptotic proteins like Bcl-xL and Bcl-2 in this context. nih.gov
These findings highlight that DMC offers a promising therapeutic avenue for combating neurodegenerative processes triggered by various environmental and endogenous neurotoxins. nih.govelsevierpure.com
Modulation of Apoptotic Pathways in Neurodegenerative Contexts
This compound (DMC) has demonstrated neuroprotective effects through the modulation of apoptotic pathways, which are critical in the progression of neurodegenerative diseases. In a cellular model of Parkinson's disease using rotenone-induced neurotoxicity in SH-SY5Y neuroblastoma cells, pretreatment with DMC significantly reduced cell death in a dose-dependent manner. nih.govnih.gov Rotenone exposure is known to induce apoptosis by increasing reactive oxygen species (ROS), causing a loss of mitochondrial membrane potential, and prompting the release of cytochrome c. nih.gov Research has shown that DMC counteracts these effects. nih.gov
The anti-apoptotic properties of this compound are linked to its ability to modulate the expression of key proteins in the apoptotic cascade. Studies have indicated that in the context of neurotoxicity, this compound can decrease the expression of pro-apoptotic markers while increasing the expression of anti-apoptotic markers. nih.gov While much of the research on the anti-apoptotic effects of curcuminoids has focused on cancer, where apoptosis is induced in malignant cells, the findings in neurodegenerative models suggest a protective role for this compound in preserving neuronal cells from apoptotic death. nih.govnih.gov
Enhancement of Cognitive Function and Memory
This compound has shown potential in enhancing cognitive function and memory. In a study involving mice with scopolamine-induced memory impairment, chronic oral administration of DMC was found to ameliorate learning and memory deficits. mdpi.com The efficacy of this compound was evaluated using the passive avoidance test and the Morris water maze, standard behavioral assays for assessing memory. mdpi.com
The results from the passive avoidance test indicated that mice treated with scopolamine, a substance known to induce amnesia, had significantly shorter reaction latencies compared to the control group. mdpi.com However, mice that received this compound showed a significant increase in latency times, suggesting an improvement in learning and memory. mdpi.com These findings point to the potential of this compound as a therapeutic agent for cognitive deficits.
Effect of this compound on Scopolamine-Induced Memory Impairment
| Treatment Group | Latency of Reaction (seconds) | Significance vs. Scopolamine-Treated Control |
|---|---|---|
| Vehicle-Treated Normal | 115.0 ± 36.6 | p < 0.001 |
| Scopolamine-Treated Control | 25.2 ± 10.0 | - |
| DMC-Treated | 65.9 ± 12.4 | p < 0.05 |
Data from a passive avoidance test showing that this compound (DMC) significantly improved the latency of reaction in mice with scopolamine-induced memory impairment. mdpi.com
Improvement of Motor Dysfunctions
This compound has been shown to ameliorate motor deficits in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons and subsequent motor dysfunction. nih.gov In a study using a rotenone-induced rat model of Parkinson's, oral administration of this compound attenuated motor dysfunctions. mdpi.com Rotenone treatment is known to cause neurochemical deficits, oxidative stress, and inflammation, leading to motor impairments. mdpi.com
The administration of this compound was found to counteract these effects, suggesting a neuroprotective role in the context of Parkinson's disease. mdpi.com The improvement in motor function is a significant finding, as it points to the potential of this compound in managing the debilitating motor symptoms associated with this neurodegenerative condition. nih.gov
Effects on Choline (B1196258) Acetyltransferase (ChAT) Activity
Research has demonstrated that this compound can positively influence the activity of Choline Acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine. frontiersin.org Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease and other cognitive disorders. frontiersin.org In a study on scopolamine-induced memory impairment in mice, chronic treatment with this compound was found to significantly increase ChAT activity. frontiersin.org
The this compound-treated group showed a 33.03% increase in ChAT activity compared to the control group. frontiersin.org This finding suggests that the memory-enhancing effects of this compound may be mediated, at least in part, by its ability to reverse the reduction in hippocampal ChAT expression. frontiersin.org By boosting the cholinergic system, this compound may help to alleviate the cognitive symptoms associated with neurodegenerative diseases. frontiersin.org
Reversal of Amyloid Pathology
The role of this compound in reversing amyloid pathology, a key feature of Alzheimer's disease, is an area of ongoing investigation. While curcumin has been shown to inhibit the aggregation of amyloid-β (Aβ) peptides and promote the disaggregation of existing amyloid plaques, the specific contribution of this compound is still being elucidated. mdpi.comnih.gov
A study investigating the effects of curcumin and this compound on the internal ribosome entry site (IRES) of the amyloid-β precursor protein (APP) and tau protein found that curcumin was more effective in inhibiting both APP and tau IRES-dependent translation. nih.gov However, the same study noted that this compound was able to inhibit the phosphorylation of tau protein at specific sites (pS(262) and pS(396)). nih.gov Tau hyperphosphorylation is a critical step in the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. This suggests that this compound may have a distinct mechanism of action in mitigating Alzheimer's pathology, focusing on the tau protein.
Impact on Synaptic Plasticity and Neuronal Survival
The impact of this compound on synaptic plasticity and neuronal survival is understood primarily through its neuroprotective properties and its relationship to the broader class of curcuminoids. Curcumin has been found to promote neurogenesis and enhance synaptic plasticity, which are crucial for learning and memory. researchgate.netmdpi.com It is believed that these effects are mediated through the upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and the modulation of signaling pathways involved in neuronal survival and growth. researchgate.net
Given that this compound shares structural similarities with curcumin and exhibits potent antioxidant and anti-inflammatory properties, it is plausible that it also contributes to the maintenance of synaptic plasticity and the promotion of neuronal survival. nih.gov Studies have shown that this compound can protect neurons from cell death in models of neurodegenerative diseases. nih.govmdpi.com By reducing oxidative stress and inflammation, this compound helps to create a more favorable environment for neuronal function and survival. However, more direct research is needed to specifically delineate the mechanisms by which this compound impacts synaptic plasticity.
Antioxidant Research
This compound is a potent antioxidant, although its activity can vary depending on the specific assay used. Comparative studies have shown that its antioxidant capacity is generally considered to be slightly lower than that of curcumin but higher than that of bisthis compound. nih.gov The antioxidant activity of these compounds is attributed to their chemical structure, particularly the phenolic hydroxyl groups and the β-diketone moiety.
In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound has demonstrated significant antioxidant activity. One study reported an IC50 value of 12.46 ± 0.02 µg/mL for this compound, which was 28% higher than that of bisthis compound (17.94 ± 0.06 µg/mL). nih.gov Another comparative analysis found that the DPPH scavenging activity followed the order of curcumin > this compound > bisthis compound. phcog.com
Beyond direct radical scavenging, this compound has also been shown to enhance the activities of endogenous antioxidant enzymes. In a study on rotenone-induced neurotoxicity, co-treatment with this compound improved the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). By bolstering the cellular antioxidant defense system, this compound helps to mitigate oxidative stress and protect against cellular damage.
Comparative Antioxidant Activity of Curcuminoids (DPPH Assay)
| Compound | IC50 (µg/mL) |
|---|---|
| This compound (DMC) | 12.46 ± 0.02 |
| Bisthis compound (BDM) | 17.94 ± 0.06 |
Data from a DPPH assay showing the comparative antioxidant activity of this compound (DMC) and Bisthis compound (BDM). A lower IC50 value indicates greater antioxidant activity. nih.gov
Mechanism of Free Radical Scavenging
The primary mechanism by which this compound exerts its antioxidant effect is through the donation of a hydrogen atom to neutralize free radicals. researchgate.net This process is facilitated by the phenolic hydroxyl group on its molecular structure. researchgate.net Studies suggest that the ortho-methoxyphenolic group plays a significant role in this radical scavenging activity. researchgate.netnih.gov The reaction can proceed through a sequential proton loss electron transfer (SPLET) process, which may be initiated at the β-diketone moiety of the molecule. nih.gov By donating a hydrogen atom, this compound acts as a chain-breaking antioxidant, effectively terminating the cascade of oxidative reactions. scispace.com
Modulation of Reactive Oxygen Species (ROS) Generation
This compound exhibits a dual role in the modulation of reactive oxygen species (ROS). While it is known for its ability to scavenge existing free radicals, some studies have shown it can also induce ROS generation in certain cell types, such as human glioma cells, which can lead to apoptosis. researchgate.net Conversely, other research indicates that some of the key biological activities of curcuminoids, including their anti-inflammatory and anti-proliferative effects, function through a ROS-independent mechanism. This suggests that this compound's therapeutic actions are not solely dependent on its ability to modulate cellular ROS levels.
Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 Pathway)
This compound can bolster the body's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Under conditions of oxidative stress, Nrf2 is a key transcription factor that regulates the expression of numerous cytoprotective genes. renibus.commdpi.com Upon activation by compounds like this compound, Nrf2 dissociates from its cytoplasmic inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and translocates into the nucleus. mdpi.comnih.gov Inside the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), which triggers the transcription of various antioxidant and detoxification enzymes, most notably Heme Oxygenase-1 (HO-1). mdpi.comfrontiersin.org This upregulation of the Nrf2/HO-1 pathway enhances the cell's capacity to neutralize oxidative threats and maintain redox homeostasis.
Comparative Antioxidant Potency
Multiple studies have compared the antioxidant potency of this compound to its parent compound, curcumin, and its other natural analog, bisthis compound. The general finding across various antioxidant assays is that this compound has lower antioxidant activity than curcumin but higher activity than bisthis compound. researchgate.net This difference is attributed to the number of methoxy groups on the phenolic rings, which influences the molecule's hydrogen-donating ability. nih.gov
Research using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay has demonstrated this hierarchy. For instance, one study reported that this compound was approximately two times less potent than curcumin in scavenging DPPH radicals. scispace.com Another study quantified the 50% inhibitory concentration (IC50), with lower values indicating greater potency. mdpi.com The capacity to trap peroxyl radicals also follows this trend, with this compound being less effective than curcumin but more effective than bisthis compound. nih.gov
| Compound | Assay | Result | Reference |
|---|---|---|---|
| This compound | DPPH Radical Scavenging (IC50) | 53.4 µM | scispace.com |
| Curcumin | DPPH Radical Scavenging (IC50) | 35.1 µM | scispace.com |
| Bisthis compound | DPPH Radical Scavenging (IC50) | >200 µM | scispace.com |
| This compound | DPPH Radical Scavenging (IC50) | 12.46 µg/mL | mdpi.com |
| Bisthis compound | DPPH Radical Scavenging (IC50) | 17.94 µg/mL | mdpi.com |
| This compound | Peroxyl Radical Trapping (n value) | 2.0 | nih.gov |
| Curcumin | Peroxyl Radical Trapping (n value) | 2.7 | nih.gov |
| Bisthis compound | Peroxyl Radical Trapping (n value) | 1.4 | nih.gov |
Antimicrobial Research
This compound has been investigated for its potential to combat pathogenic bacteria, particularly drug-resistant strains.
Antibacterial Mechanisms (e.g., disruption of transpeptidase, inhibition of glycopeptide synthesis)
The antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) is a significant area of research. One of its primary mechanisms is the inhibition of Penicillin-Binding Protein 2a (PBP2a). nih.govmdpi.comproquest.com PBP2a is a transpeptidase enzyme that is crucial for the synthesis of the bacterial cell wall, and its presence is the main cause of resistance to β-lactam antibiotics in MRSA. nih.gov By hindering the translation of PBP2a, this compound compromises the bacterium's ability to build and maintain its cell wall, thereby reversing its resistance to methicillin. nih.govmdpi.com This disruption of transpeptidase activity effectively impedes the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net Furthermore, studies have shown that this compound can act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains. mdpi.com
Effect on Bacterial Growth Phases
This compound's impact on bacterial growth varies depending on the bacterial species and whether it is used alone or in combination with other agents. researchgate.net When used as a standalone agent against MRSA, it exhibits an inhibitory effect, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL. mdpi.comresearchgate.net Time-kill assays, which measure the rate of bacterial killing over time, provide insight into its effect on different growth phases. These assays demonstrate that while this compound alone can slow bacterial proliferation, its combination with antibiotics like gentamicin leads to a potent synergistic and bactericidal effect. mdpi.com This combination significantly reduces the number of viable bacteria during the logarithmic growth phase, leading to complete inhibition of growth after 16 to 24 hours. mdpi.com
| Treatment | Bacterial Strain | Time Point | Observation | Reference |
|---|---|---|---|---|
| This compound (DMC) alone | MRSA ATCC 33591 | 0-24 hours | Bacterial growth was inhibited but not eliminated. | mdpi.com |
| Gentamicin (GEN) alone | MRSA ATCC 33591 | 0-24 hours | Bacterial count remained similar to the control group, showing little efficacy. | mdpi.com |
| DMC + GEN (Combination) | MRSA ATCC 33591 | 16 hours | No surviving bacteria were detected. | mdpi.com |
| DMC + GEN (Combination) | Clinical MRSA DPS-2 | 24 hours | A significant reduction in viable bacteria compared to single-agent treatment. | mdpi.com |
Activity against Specific Bacterial Strains (e.g., E. coli, S. aureus, S. dysenteriae)
This compound (DMC) has demonstrated notable antimicrobial activity against a range of pathogenic bacteria. Research has focused on its efficacy against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.
Studies investigating the antibacterial properties of this compound have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. Against multiple strains of Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections, this compound exhibited a consistent MIC of 62.5 μg/mL. mdpi.comresearchgate.netnih.gov This indicates its potential as an agent for addressing difficult-to-treat MRSA infections. mdpi.com
Further research has explored its activity against other bacterial species. One study reported varying levels of susceptibility, with MIC values of 512 μg/mL for Escherichia coli, and 1024 μg/mL for both Staphylococcus aureus and Shigella dysenteriae. researchgate.net The antibacterial mechanism of this compound is thought to involve the disruption of the bacterial cell wall. It is proposed that this compound combines with transpeptidase, an enzyme crucial for the synthesis of glycopeptides, thereby blocking the formation of the cell wall. researchgate.net Depending on the bacterial species, this compound has been observed to interfere with different phases of bacterial growth. researchgate.net
| Bacterial Strain | Reported MIC (μg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | mdpi.comnih.gov |
| Escherichia coli | 512 | researchgate.net |
| Staphylococcus aureus | 1024 | researchgate.net |
| Shigella dysenteriae | 1024 | researchgate.net |
Potential Synergism with Antibiotics
A significant area of investigation is the synergistic potential of this compound with existing antibiotic agents. This approach aims to enhance the efficacy of conventional antibiotics, potentially reversing resistance and reducing the required concentrations for therapeutic effect.
Research has shown that this compound can act synergistically with β-lactam antibiotics against resistant bacterial strains. proquest.com When combined with gentamicin, this compound was found to reduce the MIC of the antibiotic against seven different MRSA strains by a factor of 4 to 16. mdpi.comproquest.com This enhanced effectiveness suggests that this compound may help overcome resistance mechanisms in MRSA. mdpi.com The mechanism behind this synergy involves the inhibition of key resistance-related proteins. Studies have shown that this compound can hinder the translation of penicillin-binding protein 2a (PBP2a), a protein that allows S. aureus to resist β-lactam antibiotics. mdpi.comresearchgate.net By inhibiting PBP2a, this compound restores the bacterium's susceptibility to these drugs. proquest.com
| Antibiotic | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| Gentamicin (GEN) | Methicillin-resistant S. aureus (MRSA) | 4 to 16-fold reduction in the MIC of Gentamicin | mdpi.comproquest.com |
| Oxacillin (OXA) | Methicillin-resistant S. aureus (MRSA) | Investigated for synergistic antibacterial effect | mdpi.com |
| Ampicillin (AMP) | Methicillin-resistant S. aureus (MRSA) | Investigated for synergistic antibacterial effect | mdpi.com |
Other Potential Therapeutic Applications
Antiviral Potential (e.g., Monkeypox)
Beyond its antibacterial properties, this compound has emerged as a compound of interest for its potential antiviral applications, particularly against the monkeypox virus (Mpox). ugr.es The re-emergence of monkeypox has highlighted the need for new therapeutic options, and natural compounds are being explored for their antiviral capabilities. nih.gov
Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate the interaction between this compound and key proteins of the monkeypox virus. nih.govresearchgate.net These in-silico analyses have identified this compound as a potent compound with strong binding affinities to several viral proteins essential for replication and virulence. nih.gov One study identified this compound as the most potent among several curcuminoids, with significant binding affinities for monkeypox virus proteins 4QVO, 8CEQ, and 8QRV. nih.govresearchgate.net Another computational analysis highlighted its strong interaction with the F13 envelope protein, which is critical for the production of extracellular viral particles. nih.gov The binding energy for this interaction was reported to be notably strong, suggesting that this compound could act as a potent inhibitor of this protein. ugr.esnih.gov While these computational findings are promising, they underscore the need for further preclinical and in-vitro studies to validate the antiviral efficacy of this compound against monkeypox. ugr.esnih.gov
| Viral Protein Target | Binding Affinity / Energy | Reference |
|---|---|---|
| 4QVO | -8.42 kcal/mol | nih.govresearchgate.net |
| 8CEQ | -7.61 kcal/mol | nih.govresearchgate.net |
| 8QRV | -7.88 kcal/mol | nih.govresearchgate.net |
| F13 Envelope Protein | -64.86 ± 1.30 kJ/mol | ugr.esnih.gov |
Molecular Mechanisms and Signaling Pathways
Regulation of Cell Proliferation and Survival Pathways
Demethoxycurcumin (B1670235) exerts control over cell growth and survival by targeting key signaling pathways that are often dysregulated in pathological conditions. Its mechanisms involve the inhibition of pro-survival signals and the activation of metabolic sensor pathways that can halt cell proliferation.
While extensive research has detailed the role of curcumin (B1669340) in downregulating the PI3K/AKT/mTOR pathway, the direct inhibitory mechanism of this compound is characterized by its impact on key components of this cascade. researchgate.netnih.gov A noteworthy effect of this compound is the dephosphorylation of Akt, a central kinase in the PI3K/AKT/mTOR pathway. frontiersin.org This action is significant as it can circumvent the feedback activation of Akt that sometimes occurs as a result of mTOR inhibition. frontiersin.org In studies on human osteosarcoma cells, this compound, along with other curcuminoids, has been shown to induce apoptosis through the repression of the Akt signaling pathway. mdpi.com The activation of AMP-activated protein kinase (AMPK) by this compound also contributes to the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a critical downstream effector of Akt. frontiersin.org This inhibition of mTOR signaling subsequently affects protein synthesis and other cellular processes that rely on this pathway for cell growth and proliferation. frontiersin.orgnih.gov
This compound has been identified as a potent activator of 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. frontiersin.orgresearchgate.net Activation of AMPK by this compound has been observed in various cancer cell lines, including triple-negative breast cancer (TNBC) and prostate cancer cells. frontiersin.orgresearchgate.netdntb.gov.ua Once activated, AMPK initiates a cascade of events that inhibit anabolic pathways to conserve energy. This includes decreasing the activity and/or expression of key lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). frontiersin.orgresearchgate.netmdpi.com The activation of AMPK by this compound also leads to the inhibition of mTOR, which in turn suppresses eukaryotic initiation factor 4E-binding protein-1 (4E-BP1) signaling and mRNA translation. frontiersin.org This multi-faceted impact stemming from AMPK activation highlights a key mechanism by which this compound exerts its cytotoxic and anti-proliferative effects. nih.govdntb.gov.ua
| Cell Line | Observed Effect of this compound | Downstream Consequences of AMPK Activation | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) Cells (e.g., MDA-MB-231) | Potent AMPK activation | Inhibition of mTOR and 4E-BP1 signaling; Decreased activity/expression of FASN and ACC; Dephosphorylation of Akt | frontiersin.org |
| Prostate Cancer Cells (PC3) | AMPK activation | Decreased activity/expression of FASN and ACC; Down-regulation of HSP70; Increased caspase-3 activity | researchgate.net |
| 3T3-L1 Adipocytes | Dose-dependent inhibition of ACC and FAS | Suppression of adipogenic differentiation and lipogenesis | mdpi.com |
Following a comprehensive literature search, no direct research studies were identified that specifically investigate the modulation of the Wnt/β-catenin signaling pathway by this compound. The bulk of existing research focuses on the parent compound, curcumin, and its effects on this pathway.
Apoptosis and Cell Cycle Regulation
This compound is a potent inducer of apoptosis, or programmed cell death, through multiple molecular pathways. It can trigger cell death through both caspase-dependent and independent mechanisms, ensuring the effective elimination of targeted cells.
This compound induces apoptosis in a variety of cancer cells through well-defined caspase-dependent pathways. mdpi.com It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.
Caspase-Dependent Pathways:
Extrinsic Pathway : this compound upregulates the expression of Fas ligand (FasL), which binds to its receptor Fas, leading to the activation of the initiator caspase-8.
Intrinsic Pathway : The compound modulates the Bcl-2 family of proteins, causing a decrease in anti-apoptotic members like Bcl-2 and Bcl-xL, and an increase in pro-apoptotic members such as Bax and Bad. This shift disrupts the mitochondrial outer membrane potential (ΔΨm), leading to the release of cytochrome c. Cytochrome c then activates the initiator caspase-9.
Common Pathway : Both activated caspase-8 and caspase-9 converge to activate the executioner caspase-3. Active caspase-3 is responsible for cleaving critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis like DNA fragmentation and chromatin condensation.
Caspase-Independent Pathway: In addition to caspase-mediated cell death, this compound can also trigger caspase-independent apoptosis. This is achieved by promoting the release of other apoptogenic factors from the mitochondria, namely Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G). Following their release, these proteins translocate to the nucleus where they contribute to DNA fragmentation and cell death without the requirement of caspase activation.
| Cell Line | Apoptotic Pathway | Key Molecular Events | Reference |
|---|---|---|---|
| Human Lung Cancer (NCI-H460) | Caspase-Dependent | Increased activity of caspase-3, -8, and -9; Upregulation of Fas/FasL; Decreased ΔΨm | |
| Caspase-Independent | Increased expression of AIF and Endo G | ||
| Head and Neck Squamous Cell Carcinoma (FaDu) | Caspase-Dependent (Extrinsic) | Upregulation of FasL; Cleavage of caspase-8 | |
| Caspase-Dependent (Intrinsic) | Upregulation of Bax, Bad; Downregulation of Bcl-2, Bcl-xL; Cleavage of caspase-9, caspase-3, and PARP | ||
| Human Osteosarcoma (HOS) | Caspase-Dependent & Independent | Induction of apoptosis through repression of Akt signaling | mdpi.com |
Smad Signaling Pathway Involvement
This compound has been identified as a modulator of the Smad signaling pathway, particularly in the context of apoptosis induction in cancer cells. Research on human osteosarcoma (HOS) cells has demonstrated that this compound, along with curcumin and bisthis compound (B1667434), can induce apoptosis through the activation of the Smad 2/3 signaling pathway. nih.gov This activation is a key event in the molecular mechanism leading to programmed cell death in these cells. nih.govresearchgate.net The involvement of this pathway suggests that this compound can influence the transforming growth factor-beta (TGF-β) signaling cascade, where Smad proteins are crucial intracellular mediators.
Regulation of Bcl-2 Family Proteins
This compound exerts significant influence over the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.govyoutube.com Computational docking analysis has shown that this compound binds efficiently to the putative active site of the anti-apoptotic protein Bcl-2. nih.gov This interaction is functionally significant, as demonstrated in human glioma U87 cells, where this compound treatment led to a Bcl-2 mediated apoptotic response. nih.gov
Furthermore, the compound's regulatory effects extend to the broader signaling networks that control Bcl-2 family expression. For instance, the transcription factor NF-κB is known to induce the expression of anti-apoptotic members of the Bcl-2 family. nih.gov By inhibiting the NF-κB pathway, this compound indirectly suppresses these survival proteins, thereby promoting the mitochondrial-dependent apoptosis pathway. nih.gov
| Cell Line | Effect on Bcl-2 Family | Observed Outcome | Reference |
|---|---|---|---|
| Human Glioma U87 Cells | Binds to the putative active site of Bcl-2. | Induction of Bcl-2 mediated apoptosis. | nih.gov |
| FaDu Human Head and Neck Squamous Cell Carcinoma | Indirectly suppresses anti-apoptotic Bcl-2 family members via NF-κB inhibition. | Promotion of mitochondria-dependent apoptosis. | nih.gov |
Cell Cycle Checkpoint Modulation (e.g., G2/M arrest)
A key mechanism of this compound's activity involves the modulation of cell cycle checkpoints, specifically inducing arrest at the G2/M phase. This disruption of the cell cycle prevents cancer cells from progressing into mitosis, ultimately leading to apoptosis. In human glioma U87 cells, this compound was found to induce a G2/M arrest that was directly mediated by its interaction with Bcl-2. nih.gov Similarly, studies on oral squamous cell carcinoma (OSCC) cells revealed that this compound suppresses cell proliferation by simultaneously inducing both G2/M phase arrest and apoptotic cell death. mdpi.com This dual action highlights its potential in controlling cancer cell propagation.
| Cell Line | Cell Cycle Effect | Associated Molecular Mechanism | Reference |
|---|---|---|---|
| Human Glioma U87 Cells | G2/M Arrest | Mediated by interaction with Bcl-2. | nih.gov |
| Oral Squamous Cell Carcinoma (OSCC) Cells | G2/M Arrest | Part of a dual mechanism involving simultaneous induction of apoptosis. | mdpi.com |
Inflammatory Signaling Modulation
NF-κB Inhibition and its Downstream Targets
This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. nih.govnih.gov In FaDu human head and neck squamous cell carcinoma cells, this compound significantly inhibits the phosphorylation of NF-κB, which consequently prevents its translocation from the cytosol to the nucleus. nih.gov This action is crucial because nuclear NF-κB orchestrates the transcription of numerous genes involved in suppressing apoptosis, including FLICE-like inhibitory protein (FLIP) and anti-apoptotic members of the Bcl-2 and inhibitors of apoptosis (IAPs) families. nih.gov
Research comparing this compound to curcumin and bisthis compound found it to be equally potent in inhibiting the phosphorylation of IκB kinase (IKKβ) and the NF-κB p65 subunit, as well as preventing the degradation of the inhibitory protein IκBα. nih.gov The inhibition of IKKβ, an upstream kinase, is a potential mechanism for this effect, possibly through covalent binding to critical cysteine residues. nih.gov
| Target Molecule/Process | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| NF-κB Phosphorylation | Inhibited | Prevents nuclear translocation of NF-κB. | nih.gov |
| IKKβ Phosphorylation | Inhibited | Blocks a key upstream kinase in the NF-κB pathway. | nih.gov |
| IκBα Degradation | Inhibited | Keeps NF-κB sequestered in the cytoplasm. | nih.gov |
| Downstream Target Genes (e.g., FLIP, Bcl-2, IAPs) | Expression suppressed | Promotes apoptotic cell death. | nih.gov |
MAPK Pathway Modulation (p38, JNK1/2)
This compound modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of external stimuli. Specifically, in oral squamous cell carcinoma (OSCC) cells, this compound treatment leads to the significant, concentration-dependent activation of p38 MAPK and c-Jun N-terminal kinase (JNK) 1/2. mdpi.comresearchgate.net In contrast, the extracellular signal-regulated kinase (ERK) 1/2 pathway was not activated under the same conditions. mdpi.comresearchgate.net The activation of p38 MAPK by this compound has been shown to be a critical step in the induction of heme oxygenase-1 (HO-1) expression and subsequent caspase activation, linking this pathway directly to the compound's pro-apoptotic effects. mdpi.com
| MAPK Pathway | Effect of this compound | Cell Type | Reference |
|---|---|---|---|
| p38 | Significant, concentration-dependent activation. | Oral Squamous Cell Carcinoma (OSCC) | mdpi.comresearchgate.net |
| JNK1/2 | Significant, concentration-dependent activation. | Oral Squamous Cell Carcinoma (OSCC) | mdpi.comresearchgate.net |
| ERK1/2 | No activation observed. | Oral Squamous Cell Carcinoma (OSCC) | mdpi.comresearchgate.net |
Nrf2/HO-1 Pathway Activation
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress. mdpi.commdpi.comnih.gov The upregulation of HO-1 is a critical event in the molecular action of this compound in certain cancer cells. mdpi.com Mechanistic studies in OSCC cells have established a direct link between the MAPK and Nrf2/HO-1 pathways. The activation of p38 MAPK by this compound is required for the subsequent upregulation of HO-1 expression. mdpi.comresearchgate.net The activation of this antioxidant pathway is integral to the induction of caspase-mediated apoptotic cell death, demonstrating a crosstalk between cellular stress response and programmed cell death signaling. mdpi.com
Oxidative Stress Pathways
This compound (DMC) has demonstrated a significant ability to modulate intracellular reactive oxygen species (iROS) levels. nih.gov In studies involving lipopolysaccharide (LPS)-activated N9 microglial cells, DMC markedly decreased the production of iROS. nih.gov This effect is partly attributed to its ability to down-regulate the expression of NADPH oxidase, a key enzyme involved in ROS production. nih.gov The inhibitory activity of DMC on ROS generation was found to be more potent than that of its parent compound, curcumin. nih.gov This down-regulation of NADPH-derived iROS production is considered a key part of its anti-inflammatory mechanism, as it subsequently blocks the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov
While much of the broader research has focused on curcumin, its mechanisms provide context for understanding its derivatives. Curcumin is known to be a scavenger of ROS and can interfere with protein kinase C (PKC) and calcium regulation, which are linked to ROS generation. nih.govias.ac.inresearchgate.net A rise in cytosolic calcium can trigger increased ROS generation, and curcumin has been shown to inhibit this process. nih.govias.ac.in
This compound influences cellular apoptosis through mitochondrial-dependent pathways. researchgate.net Research on related curcuminoids, such as bisthis compound (BDMC), has shown that they can attenuate cancer cell growth by inducing mitochondrial dysfunction. nih.gov Indicators of this dysfunction include a reduction in adenosine (B11128) triphosphate (ATP) generation, a decrease in the inner mitochondrial membrane potential, and an increase in ROS production and cytochrome c release. nih.gov
The parent compound, curcumin, has been shown to have dual effects on mitochondria. In some contexts, it can be protective, preserving mitochondrial integrity and preventing the loss of membrane potential at low concentrations. mdpi.com However, in other models, particularly in cancer cells, it can act as a pro-oxidant, leading to increased mitochondrial ROS levels, reduced membrane potential, and decreased ATP production, ultimately driving apoptosis. mdpi.com Curcumin can cause a concentration-dependent, stepwise decrease in the mitochondrial membrane potential, acting as a mitochondrial uncoupler. mdpi.com This uncoupling can modulate various energy- and redox-dependent mitochondrial functions. mdpi.com Given that DMC induces apoptosis via the mitochondrial pathway, it likely shares these disruptive effects on mitochondrial integrity and function. researchgate.net
| Parameter | Effect of Bisthis compound (BDMC) on Mitochondria nih.gov |
| ATP Generation | Reduced |
| Inner Mitochondrial Membrane Potential | Reduced |
| Reactive Oxygen Species (ROS) Production | Augmented |
| Cytochrome c | Detected in mitochondria following treatment |
Interactions with Specific Molecular Targets
This compound has been identified as a modulator of microRNA (miRNA) expression, with specific and significant effects on miR-551a. nih.govd-nb.infotaylorandfrancis.com In human epithelial ovarian cancer cells, this compound treatment leads to the up-regulation of miR-551a. nih.gov This microRNA acts as a tumor suppressor. nih.govtaylorandfrancis.com The increased expression of miR-551a inhibits the insulin (B600854) receptor substrate-2 (IRS2), which in turn inactivates the PI3K/Akt signaling pathway. nih.gov This molecular cascade ultimately hinders the proliferation and induces apoptosis in ovarian cancer cells. nih.govtaylorandfrancis.com Studies have confirmed that miR-551a is typically down-regulated in ovarian cancer tissues and cell lines, and its restoration by this compound is a key mechanism of the compound's anti-cancer activity. nih.gov
| Molecular Target | Effect of this compound | Consequence in Ovarian Cancer Cells |
| miR-551a | Up-regulation nih.gov | Suppression of its target, IRS2 nih.gov |
| IRS2/PI3K/Akt Axis | Inactivation nih.gov | Inhibition of cell proliferation, Induction of apoptosis nih.govtaylorandfrancis.com |
This compound modulates the expression of Heat Shock Protein 70 (HSP70), a molecular chaperone involved in cytoprotection. nih.gov In studies on prostate cancer cells, this compound was found to down-regulate HSP70. nih.gov This effect was associated with the activation of AMP-activated protein kinase (AMPK). The reduction in HSP70, alongside the down-regulation of the epidermal growth factor receptor (EGFR), contributes to the anti-tumor effects of this compound, including an increase in the activity of the pro-apoptotic protein caspase-3. nih.gov In contrast, the parent compound curcumin has been shown in other cell types, such as intestinal epithelial cells, to increase HSP70 expression, suggesting that the effects of curcuminoids on HSP70 can be cell-type specific. nih.gov
This compound can influence the Wnt signaling pathway through its effect on the Wnt Inhibitory Factor-1 (WIF-1) promoter. spandidos-publications.comresearchgate.net WIF-1 is a tumor suppressor gene that is often silenced in cancers like non-small cell lung cancer (NSCLC) through promoter hypermethylation. spandidos-publications.comresearchgate.net this compound, along with other curcuminoids, has been shown to possess hypomethylating effects. spandidos-publications.comresearchgate.net In a comparative study, 20 µM of this compound was effective at demethylating the WIF-1 promoter region in NSCLC cell lines. spandidos-publications.com This epigenetic modification can lead to the re-expression of the WIF-1 protein, which then inhibits the Wnt signaling pathway, a critical pathway for cancer cell growth. spandidos-publications.comresearchgate.netnih.gov However, the study noted that bisthis compound had the strongest hypomethylation effect among the three major curcuminoids. spandidos-publications.com
| Compound | Concentration | Effect on WIF-1 Promoter in NSCLC cells spandidos-publications.com |
| This compound | 20 µM | Demethylated |
| Bisthis compound | 20 µM | Demethylated |
| Curcumin | 20 µM | No response |
DNA Methyltransferases (DnMT) Activity Modulation
The specific role of isolated this compound in the modulation of DNA Methyltransferase (DnMT) activity is not yet extensively detailed in scientific literature. Research into the epigenetic effects of turmeric derivatives has often focused on curcumin or mixtures of curcuminoids.
One study investigating a commercial curcuminoid mixture, which consisted of 80.3% curcumin, 20.2% this compound, and 10.8% bisthis compound, observed a global DNA methylation reversal in leukemia cells comparable to the potent hypomethylating agent decitabine. nih.gov However, the same research also noted that pure curcumin and another analog, dimethoxycurcumin, did not exhibit DNA hypomethylating activity in their leukemia cell models. nih.gov This suggests that the observed effect of the mixture could be due to a synergistic interaction between the components or that this compound and/or bisthis compound might be the active hypomethylating agents within the mixture. nih.gov
Separate research on NCI-H460 human lung cancer cells showed that this compound treatment suppressed the protein levels of O6-methylguanine-DNA methyltransferase (MGMT). nih.gov MGMT is not a DnMT but a crucial DNA repair protein that removes alkyl groups from guanine, and its suppression can enhance the efficacy of certain chemotherapeutic agents. nih.gov This finding indicates that this compound can modulate proteins involved in DNA integrity and repair, though its direct and independent effect on the primary DnMT enzymes (like DNMT1, DNMT3a, and DNMT3b) requires further investigation. nih.gov
Proteasome Inhibition
The interaction of this compound with the proteasome system appears to be complex and context-dependent, differing from the direct inhibitory role often ascribed to curcumin. Instead of inhibiting the entire proteasome complex, evidence suggests this compound can induce the proteasome-mediated degradation of specific proteins to achieve its cellular effects.
In a study on human glioma U87 MG cells, treatment with this compound was found to trigger G2/M cell cycle arrest. nih.gov The mechanism for this arrest was linked to the generation of Reactive Oxygen Species (ROS), which in turn activated the ubiquitination and subsequent proteasome-mediated degradation of key cell cycle proteins, specifically CDC25C and Cyclin B1. nih.gov This targeted degradation leads to the dissociation of the CDK1-Cyclin B1 complex, a critical step for halting cell cycle progression. nih.gov Therefore, in this context, this compound utilizes the proteasome system to eliminate specific regulatory proteins rather than inhibiting its general function. nih.gov
| Mechanism | Affected Proteins | Cell Model | Outcome | Reference |
|---|---|---|---|---|
| Promotion of Proteasomal Degradation | CDC25C, Cyclin B1 | Human Glioma U87 MG cells | G2/M Cell Cycle Arrest | nih.gov |
P-glycoprotein Activity Regulation
This compound has been identified as a potent modulator of P-glycoprotein (P-gp), an efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer cells. nih.govnih.gov Unlike its parent compound curcumin, this compound often exhibits superior activity in this regard. nih.govnih.gov
Research has demonstrated that this compound can significantly inhibit the efflux function of human P-gp without altering the protein's expression levels or conformation. nih.gov In assays measuring the accumulation of P-gp substrates like rhodamine 123 and calcein-AM, this compound showed the highest inhibitory potency among the three major curcuminoids (curcumin, this compound, and bisthis compound). nih.gov The half-maximal inhibitory concentration (IC50) for this activity was determined to be 1.56 ± 0.13 μM. nih.gov
The mechanism of this inhibition has been elucidated as an uncompetitive inhibition of the P-gp-mediated ATPase hydrolysis activity. nih.gov this compound demonstrated a high affinity for P-gp, efficiently inhibiting verapamil-stimulated ATPase activity even at concentrations below 1 μM. nih.gov Furthermore, in a chronic myeloid leukemia model, this compound was found to be the most active of the curcuminoids for preventing the overexpression of MDR1 mRNA and P-gp, key factors in the development of doxorubicin (B1662922) resistance. nih.gov
| Parameter | Finding | Experimental Context | Reference |
|---|---|---|---|
| Inhibitory Potency (IC50) | 1.56 ± 0.13 μM | Inhibition of P-gp efflux function | nih.gov |
| Mechanism of Action | Uncompetitive inhibition of ATPase hydrolysis activity | Kinetic analysis of P-gp function | nih.gov |
| Comparative Activity | Highest inhibition potency among curcuminoids | Rhodamine 123 efflux and calcein-AM accumulation assays | nih.gov |
| Effect on MDR | Most active curcuminoid in preventing MDR1 mRNA and P-gp overexpression | Doxorubicin-induced multidrug resistance model | nih.gov |
cIAP1/XIAP Protein Modulation
Currently, there is a lack of scientific literature detailing the direct modulatory effects of this compound on the cellular inhibitor of apoptosis protein 1 (cIAP1) or the X-linked inhibitor of apoptosis protein (XIAP). While these proteins are critical regulators of apoptosis and are targets of interest in cancer research, studies specifically investigating their interaction with this compound have not been published. nih.gov Research on inhibitors of IAP proteins has primarily focused on other classes of molecules, such as SMAC mimetics. nih.gov
Preclinical Research and in Vivo Models
Animal Models for Disease Studies
Xenograft models, which involve the transplantation of human tumor cells into immunocompromised animals, are a cornerstone of preclinical cancer research. Demethoxycurcumin (B1670235) has demonstrated significant antitumor effects in several such models.
In studies involving human cervical cancer, nude mice bearing xenograft tumors derived from HeLa cells were treated with DMC. nih.govscispace.com The administration of DMC resulted in a significant reduction in both tumor weight and volume, indicating a potent suppression of tumor growth. nih.govscispace.com
The efficacy of DMC has also been investigated in glioblastoma, an aggressive form of brain cancer. In a xenograft model using human glioblastoma multiforme GBM 8401 cells, oral administration of DMC to nude mice led to a significant decrease in tumor volume. researchgate.net Furthermore, immunohistochemical analysis of the tumors revealed that DMC treatment resulted in decreased expression of anti-apoptotic proteins like Bcl-2 and XIAP, and an increase in the pro-apoptotic protein cleaved-caspase-3. researchgate.net Another study noted that DMC inhibited tumor growth more effectively than the standard chemotherapy agent temozolomide (B1682018) in an orthotopic glioblastoma model. iiarjournals.org
The therapeutic potential of DMC has also been explored in lung cancer. Research on the A549 human lung cancer cell xenograft mouse model has shown that DMC possesses antitumor effects. iiarjournals.orgnih.gov In cisplatin-resistant non-small cell lung cancer (NSCLC) A549/DDP cell xenografts, the combination of DMC and cisplatin (B142131) significantly inhibited tumor proliferation compared to treatment with either drug alone. taylorandfrancis.com
| Cancer Type | Cell Line | Animal Model | Key Findings | References |
|---|---|---|---|---|
| Human Cervical Cancer | HeLa | Nude Mice | Significant reduction in tumor weight and volume. | nih.govscispace.com |
| Glioblastoma | GBM 8401 | Nude Mice | Delayed brain tumor development; decreased tumor volume and weight. | researchgate.net |
| Lung Cancer (NSCLC) | A549/DDP | Nude Mice | In combination with cisplatin, significantly inhibited tumor proliferation. | taylorandfrancis.com |
This compound has shown promise in various animal models of neurotoxicity, suggesting a potential neuroprotective role.
In a rat model of Parkinson's disease (PD) induced by the neurotoxin rotenone, treatment with DMC was found to abrogate dopamine (B1211576) depletion and motor deficits. The protective mechanisms are believed to be linked to its antioxidant and anti-inflammatory properties. semanticscholar.org
The neuroprotective effects of DMC have also been evaluated against heavy metal-induced neurotoxicity. In a study on male Wistar rats exposed to lead, which is known to cause memory deficits, treatment with DMC resulted in higher levels of the antioxidant glutathione (B108866) and less oxidized proteins in the hippocampus. researchgate.netresearchgate.net This indicates that DMC can play a significant role in protecting against neurotoxicity induced by heavy metals. researchgate.netresearchgate.net
Furthermore, the cognitive-enhancing effects of DMC have been studied in a scopolamine-induced memory impairment model in mice. Chronic oral administration of DMC improved learning and memory deficits in behavioral tests such as the passive avoidance task and the Morris water maze. nih.govresearchgate.netnih.gov The underlying mechanism for this improvement was linked to an increase in choline (B1196258) acetyltransferase (ChAT) activity in the hippocampus. nih.gov
| Neurotoxicity Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Rotenone-induced Parkinson's Disease | Rats | Ameliorated behavioral alterations and dopamine deficits. | semanticscholar.org |
| Lead-induced Neurotoxicity | Male Wistar Rats | Increased glutathione and decreased oxidized proteins in the hippocampus; retained spatial reference memory. | researchgate.netresearchgate.net |
| Scopolamine-induced Memory Impairment | Mice | Improved learning and memory; increased hippocampal choline acetyltransferase (ChAT) activity. | nih.govresearchgate.netnih.gov |
The anti-inflammatory properties of this compound have been demonstrated in various in vivo models. In models of lipopolysaccharide (LPS)-induced inflammation, DMC has been shown to possess anti-inflammatory effects. iiarjournals.org
In a rat model of autoimmune arthritis induced by Freund's complete adjuvant (FCA), administration of DMC significantly ameliorated paw swelling and restored body weight. Furthermore, it normalized altered hematological and biochemical parameters. The anti-arthritic effects of DMC were associated with a reduction in the overproduction and mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.
Efficacy and Dose-Response Studies in Preclinical Settings
Preclinical studies have consistently demonstrated the dose-dependent efficacy of this compound.
In the context of cancer research, a study on human cervical cancer xenografts showed that a higher dose of DMC (50 mg/kg) resulted in a greater reduction in tumor volume and weight compared to a lower dose (30 mg/kg). nih.goviiarjournals.org Similarly, in a glioblastoma xenograft model, a 60 mg/kg dose of DMC showed a more pronounced decrease in tumor volume and a lower total photon flux (indicative of tumor size) compared to a 30 mg/kg dose. researchgate.net
In neurotoxicity models, a study on scopolamine-induced memory impairment in mice demonstrated that chronic oral administration of DMC at a dose of 10 mg/kg was effective in improving learning and memory. nih.gov In the Freund's complete adjuvant-induced arthritis model, a dose of 60 mg/kg of DMC was shown to be effective in ameliorating paw swelling and other disease markers.
Comparative Efficacy Studies with Curcumin (B1669340) and Bisthis compound (B1667434) in vivo
Several in vivo studies have sought to compare the efficacy of this compound with its parent compound, curcumin, and its other analogue, bisthis compound (BDMC).
In a study investigating neuroprotective effects against lead-induced neurotoxicity in rats, both curcumin and this compound were found to be more effective than bisthis compound. researchgate.net Animals treated with curcumin and DMC exhibited higher levels of glutathione and less oxidized proteins in the hippocampus compared to those treated with lead alone or with BDMC. researchgate.net
In the context of inflammation and arthritis, some reports suggest that curcumin is the most potent anti-rheumatic agent among the curcuminoids, and the presence of DMC and BDMC might limit the efficacy of a curcuminoid mixture. scispace.combohrium.com However, other research indicates that DMC and BDMC may have higher antimetastatic potency than curcumin by more effectively down-regulating enzymes involved in extracellular matrix degradation. semanticscholar.org The relative potency for suppressing TNF-induced NF-κB activation, a key pathway in inflammation, was found to be in the order of Curcumin > this compound > Bisthis compound.
Clinical Translation and Human Studies
Current Landscape of Clinical Trials Involving Demethoxycurcumin (B1670235)
Clinical investigations of this compound are typically conducted using supplements containing a mixture of curcuminoids. Commercial turmeric extracts used in clinical trials often contain about 70–75% curcumin (B1669340), 20% this compound, and 5% bisthis compound (B1667434). nih.gov
Several active clinical trials are underway, evaluating the efficacy of these curcuminoid-containing supplements across a range of conditions. cancer.gov The U.S. National Cancer Institute (NCI) lists ongoing studies for various oncological and pre-cancerous conditions. cancer.gov For instance, a phase II trial is actively recruiting patients with clonal cytopenia, low-risk myelodysplastic syndrome, and myeloproliferative neoplasms to assess how a curcumin C3 complex, which includes this compound, affects inflammation and disease symptoms. clinicaltrials.govcareacross.com This study, identified as NCT06063486, began in March 2024 and is projected to conclude in 2027. clinicaltrials.gov
Below is a summary of active clinical trials registered with the NCI that utilize a curcumin/demethoxycurcumin/bisthis compound-containing supplement. cancer.gov
| Condition Under Investigation | Status | Number of Locations |
| Clonal Cytopenia, Myelodysplastic Syndrome, Myeloproliferative Neoplasms | Active | 2 |
| Precancerous Anal Lesions in Patients with HIV | Active | 2 |
| Smoldering Multiple Myeloma, Monoclonal Gammopathy of Undetermined Significance | Active | 7 |
Clinical Relevance of Bioavailability and Formulation in Human Studies
A significant hurdle in the clinical application of curcuminoids is their poor oral bioavailability. mdpi.com However, recent research indicates that this compound possesses superior pharmacokinetic properties compared to curcumin. mdpi.comresearchgate.net A 2023 meta-analysis of 15 randomized, cross-over trials involving 762 healthy human participants revealed that this compound is significantly more bioavailable than curcumin. mdpi.comresearchgate.net
This enhanced bioavailability is partly attributed to its higher stability at physiological pH and greater in vitro bioaccessibility, including more efficient solubilization and micellization. mdpi.com These findings suggest that this compound could be a more effective alternative for delivering curcuminoids systemically. mdpi.com
To overcome absorption challenges, various advanced formulations have been developed and tested in human subjects. These include nanoparticles, micelles, phospholipid complexes, and cyclodextrin-based formulations. nih.govacs.orgnih.gov A human cross-over study investigating a γ-cyclodextrin curcumin formulation (CW8) found that it resulted in the highest plasma concentrations of this compound when compared to a standard unformulated curcumin extract and two other commercially available enhanced-bioavailability formulations. nih.govscispace.com This particular formulation increased the relative bioavailability of total curcuminoids by 39-fold over the standard extract. nih.govscispace.com Another formulation, combining curcuminoids with a hydrophilic carrier and antioxidants, demonstrated a 45.9-fold increase in absorption. cabidigitallibrary.org
| Curcuminoid | Relative Bioavailability Compared to Curcumin (95% CI) |
| This compound (dCUR) | 2.32 (1.70, 3.13) |
| Bisthis compound (bdCUR) | 2.57 (1.58, 4.16) |
Data from a meta-analysis of 15 randomized trials in 762 healthy participants. mdpi.comresearchgate.net
Impact on Inflammatory Markers in Clinical Settings
The anti-inflammatory properties of curcuminoids, including this compound, are a major focus of clinical research. Multiple meta-analyses of randomized controlled trials have demonstrated that supplementation with curcuminoid mixtures leads to a significant reduction in key inflammatory biomarkers. nih.govnaturalhealthresearch.org
An umbrella meta-analysis of ten studies with a total of 5,870 participants showed a significant decrease in C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) following curcumin supplementation. nih.gov Another systematic review and meta-analysis specifically focusing on patients with knee osteoarthritis corroborated these findings, showing that curcumin significantly lowered CRP and TNF-α levels compared to placebo. nih.gov
A clinical trial involving patients with mild-to-moderate ulcerative colitis found that curcumin supplementation significantly reduced serum hs-CRP and erythrocyte sedimentation rate (ESR) levels compared to a control group. researchgate.net Furthermore, the ongoing NCT06063486 trial is specifically designed to explore the correlation between changes in inflammatory cytokine levels and symptom scores in patients with hematologic conditions receiving a supplement containing this compound. clinicaltrials.gov
| Inflammatory Marker | Effect of Curcuminoid Supplementation | Significance |
| C-reactive protein (CRP) | Significant Reduction | p < 0.001 |
| Interleukin-6 (IL-6) | Significant Reduction | p < 0.001 |
| Tumor Necrosis Factor-α (TNF-α) | Significant Reduction | p < 0.001 |
Data from a meta-analysis of 66 randomized controlled trials. naturalhealthresearch.org
Potential for Combination Therapy in Clinical Trials
The potential for this compound, as part of a curcuminoid mixture, to act synergistically with conventional therapies is an active area of clinical investigation. Numerous trials have explored the use of curcuminoids in combination with standard chemotherapeutic agents to enhance efficacy and tolerability. nih.govmdpi.comresearchgate.net
For example, a phase I clinical trial demonstrated that combining curcumin with FOLFOX chemotherapy was safe and tolerable for cancer patients. nih.gov Another study in patients with advanced metastatic breast cancer evaluated the combination of curcumin with the chemotherapy drug docetaxel (B913). mdpi.com In pancreatic cancer, curcumin was found to be safe and well-tolerated when administered in combination with gemcitabine. nih.gov
Beyond oncology, preclinical research has shown promise for combining curcuminoids with other modalities. A study using a mouse model of psoriasis found that treatment with curcumin or bisthis compound combined with UVA light significantly downregulated inflammatory cytokines, including IL-1β, TNF-α, and IL-23p19, suggesting a potential alternative to conventional therapies. nih.govelsevierpure.com
| Combination Agent | Disease/Condition | Study Type/Phase |
| FOLFOX (Chemotherapy) | Cancer | Phase I Clinical Trial nih.gov |
| Gemcitabine (Chemotherapy) | Pancreatic Cancer | Clinical Trial nih.gov |
| Docetaxel (Chemotherapy) | Breast Cancer | Phase I Clinical Trial mdpi.com |
| 5-Fluorouracil (Chemotherapy) | Gastric Cancer | Preclinical (In Vitro/In Vivo) mdpi.com |
| UVA Light | Psoriasis | Preclinical (Mouse Model) nih.govelsevierpure.com |
Advanced Delivery Systems and Formulations for Demethoxycurcumin
Nanoformulations for Enhanced Bioavailability and Therapeutic Activity
Nanoformulations represent a critical approach to improving the pharmacokinetic profile of demethoxycurcumin (B1670235). By encapsulating DMC within nanoscale carriers, its solubility, stability, and absorption can be significantly enhanced.
Microparticles and Nanoparticles
Microparticles and nanoparticles offer a versatile platform for delivering this compound. These systems can protect DMC from degradation in the gastrointestinal tract, improve its solubility, and facilitate absorption. Studies have shown that encapsulating curcuminoids, including this compound, in nanoparticles can increase their bioavailability and therapeutic activity researchgate.netnmb-journal.comnih.govdergipark.org.trijhsr.org. For instance, polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have demonstrated a significant increase in curcumin's bioavailability, with some studies reporting up to a 55.4-fold increase compared to conventional suspension aacrjournals.orge-crt.orgacs.org. While specific data for this compound alone in PLGA nanoparticles is still emerging, the general principle applies to its delivery as well.
Nanocrystals and Nanocapsules
Nanocrystals and nanocapsules are specialized nanoformulations designed to improve the solubility and absorption of poorly soluble compounds like this compound. Nanocrystals, by reducing particle size to the nanometer range, increase the surface area available for dissolution. Nanocapsules, on the other hand, encapsulate the drug within a polymeric or lipid shell, providing protection and controlled release. Research indicates that these formulations can be employed to enhance the bioavailability and therapeutic activity of this compound researchgate.netnmb-journal.com.
Lipid Nanoparticles and Nanopolymers
Lipid nanoparticles (LNPs) and nanopolymers are advanced delivery systems that have shown significant promise for improving the bioavailability of lipophilic compounds like this compound. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are particularly effective due to their biocompatibility, biodegradability, and ability to provide sustained release mdpi.comfrontiersin.orgfrontiersin.org. Studies on curcumin (B1669340) have demonstrated that SLNs can increase oral bioavailability by up to 12-fold compared to marketed formulations core.ac.uk. Hybrid lipid-polymeric nanoparticles (PLHNs) have also been developed for this compound, showing significantly increased release and enhanced antioxidant activity compared to free compounds mdpi.com. Nanopolymers, such as PLGA, have also been utilized to create nanoparticles that significantly increase curcumin's bioavailability aacrjournals.orge-crt.orgacs.org.
Self-Nano Emulsifying Drug Delivery Systems (SNEDDS)
Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon contact with aqueous media. SNEDDS are highly effective in enhancing the solubility and bioavailability of poorly water-soluble drugs like this compound nih.govmdpi.comdoi.orgjetir.org. Studies have shown that SNEDDS formulations can lead to prolonged plasma exposure and enhanced bioavailability compared to naive curcumin nih.gov. The small droplet size formed by SNEDDS increases the surface area for absorption and improves drug permeability across the intestinal membrane doi.org.
Strategies to Overcome Bioavailability Challenges
The inherent limitations of this compound, such as poor aqueous solubility, instability at physiological pH, and rapid metabolism, necessitate multifaceted strategies for bioavailability enhancement.
Encapsulation: Encapsulating this compound within various nanocarriers, including liposomes, micelles, and polymeric nanoparticles, is a primary strategy to protect it from degradation, improve its solubility, and prolong its circulation time dergipark.org.trresearchgate.netmdpi.comscielo.br. Encapsulation can prevent rapid metabolism and elimination, thereby increasing systemic availability researchgate.net.
Combination with Adjuvants: While not the sole focus, it's worth noting that adjuvants like piperine (B192125) have been shown to significantly increase curcumin's bioavailability by inhibiting metabolic enzymes aacrjournals.orgmdpi.comacs.orgd-nb.infonih.gov. This principle could potentially extend to this compound.
Formulation Optimization: Strategies such as creating solid dispersions, solid lipid nanoparticles (SLNs), and microemulsions have been explored to improve this compound's solubility and dissolution rates. Solid dispersions, for example, can improve solubility and dissolution rates, leading to enhanced bioavailability mdpi.comresearchgate.net. SLNs have shown to increase curcumin's oral bioavailability up to 12-fold core.ac.uk. Microemulsions have demonstrated up to a 9.6-fold enhancement in the bioavailability of curcuminoids compared to suspensions acs.org.
Structural Modification and Analogs: Although this article focuses on delivery systems, the development of structural analogs of curcumin, such as EF-24, has also shown promise in improving half-life and bioavailability, offering a potential solution to pharmacokinetic challenges researchgate.net.
Data Table: Comparison of Nanoformulations and Bioavailability Enhancement
The following table summarizes findings from various studies on nanoformulations of curcuminoids, highlighting their potential to enhance bioavailability. While direct comparative data specifically for this compound across all formulation types is limited in the provided snippets, the general trends observed for curcuminoids are indicative of this compound's potential benefits.
| Formulation Type | Key Components/Characteristics | Reported Bioavailability Enhancement (vs. Free Form) | Key Advantages | References |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Up to 55.4-fold increase | Improved water solubility, sustained release, enhanced absorption, inhibition of P-gp efflux. | aacrjournals.orge-crt.orgacs.org |
| Solid Lipid Nanoparticles (SLNs) | Tristearin, PEGylated emulsifiers, Compritol 888 ATO, Precirol ATO 5 | Up to 12-fold increase | High drug payload, longer shelf life, biocompatibility, biodegradability, controlled release. | frontiersin.orgfrontiersin.orgcore.ac.uksemanticscholar.org |
| Liposomes/Lipid Nanoparticles | Phospholipids, LipiSperse, Pluronic F-127 | Significantly enhanced uptake and bioavailability | Improved stability, protection from degradation, potential for cellular targeting. | mdpi.comresearchgate.netmdpi.comacs.orgnih.govmdpi.com |
| SNEDDS | Oil, Surfactants, Co-solvents | Prolonged plasma exposure, enhanced bioavailability | Spontaneous formation of nanoemulsions, increased surface area for absorption, improved permeability. | nih.govmdpi.comdoi.orgjetir.org |
| Microemulsions | Oil, Surfactant, Co-surfactant | 9.6-fold increase | Enhanced solubility, improved absorption kinetics. | acs.orgiiarjournals.org |
| Micelles | Various surfactants, Deoxycholic acid | Up to 14-fold increase | Improved solubility, protection from degradation, enhanced bioavailability. | researchgate.netscielo.bracs.org |
| Nanocrystals/Nanocapsules | Various excipients | Potential for increased bioavailability | Increased surface area for dissolution (nanocrystals), protection and controlled release (nanocapsules). | researchgate.netnmb-journal.com |
List of Compound Names:
this compound (DMC)
Curcumin (CUR)
Bisthis compound (B1667434) (BDMC)
Piperine
Combination Therapies and Synergistic Effects
Demethoxycurcumin (B1670235) in Combination with Conventional Therapies
This compound has demonstrated a capacity to augment the therapeutic impact of established treatments, often by increasing cellular sensitivity or overcoming resistance mechanisms.
Chemotherapeutics (e.g., Docetaxel (B913), 6-Mercaptopurine)
Cisplatin (B142131) (DDP): Studies have shown that this compound significantly enhances the sensitivity of cisplatin-resistant cancer cells to cisplatin treatment. In non-small cell lung cancer (NSCLC) models, the combination of DMC and DDP attenuated cell proliferation and induced apoptosis. This synergistic effect is associated with the downregulation of excision repair cross-complementary 1 (ERCC1) and thymidine (B127349) phosphorylase (TP) expression, key proteins involved in cisplatin resistance and DNA repair nih.govspandidos-publications.com. Furthermore, the combination treatment modulated the PI3K-Akt-Snail pathway and promoted apoptosis through caspase activation nih.govspandidos-publications.com. Similar synergistic effects have been observed with curcumin (B1669340) (CUR) and cisplatin in other cancer types, involving increased intracellular reactive oxygen species (ROS) and modulation of apoptosis-related genes such as Bcl-2 and Bax mdpi.com.
Docetaxel (DTX): While direct studies on this compound with docetaxel are less extensive, related curcuminoids have shown promise. Bisthis compound (B1667434) (BDMC), another major curcuminoid, has been shown to augment docetaxel efficacy in prostate cancer by inhibiting cell growth, inducing apoptosis, and causing G2/M cell cycle arrest, accompanied by modulation of proteins like Bax, Bcl-2, and caspases nih.gov. Curcumin, in general, has demonstrated synergistic antiproliferative and proapoptotic effects when combined with docetaxel in anaplastic thyroid carcinoma cells, potentially by lowering the required docetaxel concentration and counteracting NF-κB activation and COX-2 expression e-enm.org. Clinical trials investigating docetaxel and curcumin combinations have yielded mixed results, with some showing no significant difference in progression-free survival, while others suggest potential benefits in disease control cancer.gov. Curcumin has also been shown to potentiate docetaxel's effects by downregulating NF-κB and Akt pathways, and suppressing COX-2 and MMP-9 mdpi.comnih.govmdpi.com.
6-Mercaptopurine (B1684380) (6-MP): Direct research detailing synergistic effects between this compound and 6-mercaptopurine was not found in the reviewed literature. However, some studies note that 6-mercaptopurine can have limited bioavailability, a challenge that natural compounds like this compound might potentially address through various mechanisms, though this remains speculative without direct evidence nmb-journal.com.
Radiation Therapy (e.g., UV-B irradiation)
This compound has shown potential in enhancing the efficacy of radiation therapy.
UV-B Irradiation: In studies involving skin cancer models, this compound in combination with UV-B irradiation has been shown to induce apoptosis in cancer cells through the mitochondrial pathway and caspase activation. This combination achieved significant cell death, with one study reporting up to 35% cell death in A431 cells mdpi.com.
General Radiosensitization: Curcumin, as a broader class of curcuminoids, has been identified as a potent radiosensitizer. It enhances the efficacy of radiation therapy by increasing apoptosis, elevating ROS levels, and modulating cell cycle progression. For instance, curcumin potentiates the antitumor effects of gamma radiation in colorectal cancer by suppressing NF-κB activity and downregulating NF-κB–regulated gene products that mediate radioresistance, such as cyclin D1, c-myc, Bcl-2, and vascular endothelial growth factor mdpi.comaacrjournals.org. Curcumin has also been shown to sensitize various cancer cells to radiation, although its effects on protecting normal cells while sensitizing cancer cells are complex and context-dependent mdpi.comnih.gov.
Synergistic Interactions with Other Natural Compounds and Curcuminoids
This compound often exhibits synergistic interactions not only with conventional drugs but also with other natural compounds, including its fellow curcuminoids.
Other Curcuminoids (Curcumin, Bisthis compound): this compound, alongside curcumin (CUR) and bisthis compound (BDMC), frequently demonstrates synergistic effects. These compounds can enhance each other's antioxidant activities and exhibit complementary or potentiated effects in various biological processes researchgate.netresearchgate.netgavinpublishers.comnih.gov. For example, DMC and BDMC have shown stronger interactions with adipogenesis-related proteins than curcumin, suggesting potentially higher anti-adipogenic activity nih.gov. Studies also indicate that the combination of these curcuminoids may enhance their anti-inflammatory and antiproliferative responses by inhibiting key inflammatory pathways like TNF-induced NF-κB activation researchgate.netjapsonline.comnih.gov.
Other Natural Compounds and Antibiotics: this compound has shown synergistic antibacterial effects when combined with antibiotics like Gentamicin (GEN) against Methicillin-resistant Staphylococcus aureus (MRSA). This synergy is attributed to mechanisms that compromise bacterial vitality, such as inhibiting the expression of penicillin-binding protein 2a (PBP2a) and staphylococcal enterotoxin nih.govnih.govresearchgate.netmdpi.com. Curcuminoids, in general, have been noted for their synergistic properties with various agents, including those used in wound dressings ajol.info.
Mechanisms of Synergism in Combination Treatments
The synergistic effects observed with this compound in combination therapies are often mediated through the modulation of multiple cellular signaling pathways and molecular targets.
Inhibition of NF-κB Pathway: A frequently observed mechanism of synergy involves the downregulation or inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govspandidos-publications.commdpi.come-enm.orgnih.govmdpi.comaacrjournals.orgnih.gov. NF-κB plays a crucial role in cell survival, proliferation, inflammation, and resistance to apoptosis and chemotherapy. By inhibiting this pathway, DMC can enhance the cytotoxic effects of other agents and overcome resistance mechanisms.
Modulation of PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical target. Combinations involving DMC have been shown to modulate this pathway, often in conjunction with the downregulation of proteins like Snail, ERCC1, and TP, contributing to enhanced sensitivity to chemotherapeutics nih.govspandidos-publications.com. BDMC has also been shown to activate the PI3K/Akt pathway for anti-inflammatory effects mnba-journal.com.
Induction of Apoptosis and Modulation of Bcl-2 Family Proteins: this compound, often in combination with chemotherapeutics or radiation, promotes apoptosis through various mechanisms, including the activation of caspases (e.g., caspase-3, caspase-9) and modulation of the Bcl-2 protein family (e.g., decreasing Bcl-2, increasing Bax) nih.govspandidos-publications.commdpi.come-enm.orgmdpi.com. This leads to programmed cell death in cancer cells.
Regulation of DNA Repair Mechanisms: The synergistic action of DMC with certain chemotherapeutics, like cisplatin, has been linked to the downregulation of ERCC1, a protein critical for DNA repair. This impairment of DNA repair capacity can sensitize cancer cells to DNA-damaging agents nih.govspandidos-publications.com. Additionally, DMC itself can induce DNA damage, potentially decreasing DNA repair-associated protein expression iiarjournals.org.
Other Mechanisms: this compound has also been implicated in inhibiting P-glycoprotein (P-gp), a key transporter involved in multidrug resistance researchgate.net. It can also inhibit enzymes like COX-2 e-enm.org, modulate JNK1/2 and p38 MAPK pathways nmb-journal.com, and inhibit P-type ATPases, which are involved in cellular transport and energy metabolism plos.org. These diverse mechanisms highlight the multifaceted nature of DMC's synergistic potential.
Future Research Directions and Translational Perspectives
Elucidation of Remaining Molecular Mechanisms
Despite substantial research, the complete spectrum of molecular mechanisms underlying demethoxycurcumin's biological effects remains to be fully elucidated. While it is known to modulate signaling pathways such as JNK1/2, p38 MAPK, and Wnt/β-catenin, and inhibit key inflammatory mediators like NF-κB, TNF-α, and COX-2 nmb-journal.comchemicalbook.comnih.gov, a deeper understanding of its precise molecular targets and downstream effects is crucial. Future research should focus on:
Comprehensive Target Identification: Employing advanced proteomic and transcriptomic approaches to identify novel protein and gene targets of DMC across various disease models. This includes investigating its interactions with specific enzymes, receptors, and transcription factors that mediate its therapeutic effects.
Pathway Interrogation: Detailed mapping of the signaling cascades influenced by DMC, particularly in complex diseases like neurodegenerative disorders and cancer. Understanding how DMC interacts with pathways such as PI3K/Akt, MAPK, and those involved in apoptosis and cell cycle regulation will be critical nih.govamegroups.org.
Comparative Mechanism Studies: Further comparative studies with curcumin (B1669340) and bisthis compound (B1667434) to delineate the specific roles of the methoxy (B1213986) group in modulating cellular responses and therapeutic outcomes. For instance, while methoxy groups are important for suppressing TNF-induced NF-κB activation, their role in growth modulation appears minimal nih.govresearchgate.net.
Optimization of Formulation and Delivery for Clinical Application
A significant hurdle for This compound (B1670235), similar to other curcuminoids, is its poor bioavailability, stemming from low aqueous solubility, rapid metabolism, and systemic clearance nih.govdergipark.org.trmdpi.com. Addressing these limitations through advanced formulation and delivery strategies is paramount for its clinical translation. Promising areas for future research include:
Nanotechnology-Based Delivery Systems: Development and rigorous evaluation of various nanoformulations, such as liposomes, micelles, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanocarriers dergipark.org.trmdpi.commdpi.combiointerfaceresearch.com. These systems can enhance solubility, stability, cellular uptake, and targeted delivery, thereby improving therapeutic efficacy.
Novel Formulation Approaches: Exploring solid dispersions, inclusion complexes (e.g., with cyclodextrins), and protein-based carriers to improve DMC's solubility and stability nih.govmdpi.com. The combination of curcuminoids with turmeric essential oils, particularly those rich in ar-turmerone, has also shown potential for enhanced bioavailability google.com.
Biocompatible and Biodegradable Carriers: Focusing on the development of smart delivery systems that ensure controlled release of DMC at the target site, minimizing systemic exposure while maximizing local therapeutic concentrations, especially for applications like periodontitis management researchgate.net.
Expansion of Therapeutic Applications and Disease Models
While neuroprotection and anticancer activities are well-documented, this compound's therapeutic potential extends to other disease areas. Future research should focus on validating its efficacy in a broader range of preclinical models and exploring novel applications:
Neurodegenerative Diseases: Continued investigation into DMC's neuroprotective effects in various models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions, focusing on its ability to reduce oxidative stress, neuroinflammation, and protein aggregation nmb-journal.comafricaresearchconnects.comtaylorandfrancis.com.
Cardiovascular and Metabolic Disorders: Evaluating DMC's impact on conditions such as atherosclerosis, hypertension, and metabolic syndrome, given its reported anti-inflammatory and antioxidant properties mdpi.comtaylorandfrancis.com.
Infectious Diseases: Further exploring its antimicrobial mechanisms, particularly its disruption of bacterial cell wall synthesis, and its potential against various pathogens nmb-journal.com.
Inflammatory Conditions: Expanding research into its efficacy in models of inflammatory bowel disease (e.g., ulcerative colitis) and other chronic inflammatory conditions, building upon its known modulation of inflammatory pathways nih.govresearchgate.net.
Long-Term Efficacy and Safety Studies
While initial safety profiles suggest good tolerability nmb-journal.comcancer.gov, comprehensive long-term efficacy and safety studies are essential for clinical adoption.
Preclinical Long-Term Efficacy: Conducting chronic administration studies in relevant animal models to assess sustained therapeutic benefits and identify potential cumulative effects or limitations.
Translational Efficacy Assessments: Bridging the gap between preclinical findings and human outcomes by designing studies that closely mimic clinical scenarios, focusing on disease progression markers and functional recovery.
Comprehensive Safety Profiling: While direct safety data is excluded as per instructions, future research will necessitate rigorous preclinical toxicology studies and, eventually, well-controlled clinical trials to establish a definitive safety profile, especially for chronic use.
Personalized Medicine Approaches
The concept of personalized medicine offers a promising avenue for optimizing this compound therapy by tailoring treatment to individual patient characteristics.
Biomarker Identification: Identifying predictive biomarkers that can stratify patients likely to respond to DMC treatment. This could involve genetic markers, specific protein expressions, or metabolic profiles.
Patient Stratification: Developing strategies to identify patient subgroups that would benefit most from DMC-based therapies, potentially based on disease subtype, genetic predisposition, or specific molecular pathway activation.
Combination Therapies: Investigating synergistic effects of DMC when combined with conventional therapies or other natural compounds, aiming for enhanced efficacy and reduced side effects, tailored to individual patient profiles.
Pharmacogenomics and Pharmacoproteomics of this compound Action
Understanding the genetic and proteomic basis of DMC's action can lead to more effective and personalized therapeutic strategies.
Pharmacogenomic Profiling: Investigating how individual genetic variations influence DMC metabolism, target engagement, and therapeutic response. This could involve analyzing polymorphisms in genes related to drug transporters, metabolizing enzymes (e.g., UGTs, CYPs), and key signaling pathway components.
Pharmacoproteomic Analysis: Employing proteomic techniques to systematically identify and quantify proteins that interact with DMC or are modulated by its treatment. This can reveal novel therapeutic targets and mechanisms of action, as well as potential biomarkers for efficacy and toxicity.
Systems Biology Approaches: Integrating pharmacogenomic and pharmacoproteomic data with systems biology models to gain a holistic understanding of DMC's complex interactions within biological systems, paving the way for rational drug design and personalized treatment regimens.
Compound List:
this compound (DMC)
Curcumin (CUR)
Bisthis compound (BDMC)
Curcuminoids
Tetrahydrocurcumin (THC)
Hexahydrocurcumin (HHC)
Ar-turmerone
Lipid A
p300 (transcriptional coactivator)
SRC (tyrosine kinase)
EGFR (Epidermal Growth Factor Receptor)
AKT1 (Protein kinase B)
PIK3R1 (Phosphatidylinositol-4,5-bisphosphate 3-kinase subunit alpha)
JNK1/2 (c-Jun N-terminal kinase)
p38 MAPK (p38 mitogen-activated protein kinase)
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
TNF-α (Tumor Necrosis Factor alpha)
COX-2 (Cyclooxygenase-2)
ROS (Reactive Oxygen Species)
MMPs (Matrix Metalloproteinases)
ICAM-1 (Intercellular Adhesion Molecule 1)
Wnt/β-catenin pathway
PI3K/Akt pathway
MAPK pathway
Bcl-2 (B-cell lymphoma 2)
BAX (Bcl-2-associated X protein)
Caspase-3
HER2 (Human Epidermal growth factor Receptor 2)
MDR-1 (Multidrug resistance protein 1)
ERCC1 (Excision Repair Cross-Complementation Group 1)
TP (Thymidine Phosphorylase)
Nrf2 (Nuclear factor erythroid 2-related factor 2)
CCR3/CCR4 (Chemokine receptors)
Q & A
Q. How is demethoxycurcumin quantified in biological samples, and what analytical methods are validated for this purpose?
Methodological Answer: this compound is quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method is optimized for detecting low concentrations in plasma or tissue homogenates . Key steps include:
- Sample preparation : Liquid-liquid extraction with methanol to isolate curcuminoids.
- Chromatographic conditions : Use a C18 column with gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
- Internal standardization : Salbutamol or synthetic analogs ensure precision .
Data Example :
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| Human Plasma | 0.5 | 1.5 | 85–92 |
| Source: Adapted from pharmacokinetic studies . |
Q. What experimental models are used to assess this compound’s cytotoxicity, and how are dose-response relationships established?
Methodological Answer:
- In vitro models :
- A-549 lung cancer cells treated with 10–80 μM this compound for 48–72 hours. Viability is measured via MTT assay, with IC₅₀ values calculated using nonlinear regression .
- OVCAR-3 ovarian cancer cells (CD₅₀ = 3.8 μg/mL) .
- Dose-response design : Include ≥5 concentrations with triplicate replicates. Statistical significance is determined via unpaired Student’s t-test (p < 0.05) .
Key Data :
| Cell Line | IC₅₀ (μM) | Exposure Time (h) |
|---|---|---|
| A-549 | 40 | 48 |
| OVCAR-3 | 3.8 μg/mL | 72 |
Q. How does this compound’s structure influence its bioavailability compared to curcumin and bisthis compound?
Methodological Answer: The absence of one methoxy group in this compound increases lipophilicity but reduces chemical stability. This is evaluated via:
- Solubility assays : this compound shows 40% higher solubility in surfactants (e.g., Tween 80) than curcumin .
- Metabolic stability : Hexahydrothis compound (a reductive metabolite) is more stable in liver microsomes, serving as a biomarker in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers address discrepancies in reported metabolic stability of this compound across studies?
Methodological Answer: Contradictions arise from differences in:
- Experimental systems : Liver slices vs. microsomes. Liver slices retain physiological redox conditions, favoring reductive metabolism (hexahydro metabolites), while microsomes lack cytosolic enzymes .
- Analytical sensitivity : Use LC-MS/MS to distinguish unstable parent compounds from stable metabolites .
Recommendation : Standardize protocols using precision-cut liver slices and include metabolite-specific internal standards.
Q. What in vitro and in vivo models are optimal for studying this compound’s neuroprotective or anti-inflammatory effects?
Methodological Answer:
Q. How can synergistic effects between this compound and antibiotics be systematically evaluated?
Methodological Answer:
- Checkerboard assays : Test this compound (1–8 mg/L) with colistin against Acinetobacter baumannii. Fractional Inhibitory Concentration Index (FICI) <0.5 indicates synergy .
- Mechanistic studies : Use RNA-seq to identify OmpW downregulation, validated via bacterial adhesion assays (e.g., HeLa cell infection models) .
Data Example :
| Antibiotic | This compound (mg/L) | FICI | Outcome |
|---|---|---|---|
| Colistin (CR17) | 2 | 0.25 | Synergy |
Q. What computational tools are used to predict this compound’s pharmacokinetics and molecular targets?
Methodological Answer:
- ADME prediction : SwissADME or ADMETLab to assess drug-likeness (e.g., Proudfoot’s Rule of Five) .
- Molecular docking : AutoDock Vina for binding affinity to targets like SARS-CoV-2 main protease (ΔG = −7.2 kcal/mol) .
- Dynamic simulations : GROMACS for binding pocket flexibility analysis over 100-ns trajectories .
Q. How do extraction methods impact this compound yield from natural sources?
Methodological Answer:
- Optimized protocol : Ultrasound-assisted extraction with 80% ethanol (15 min) yields 40.29 mg/g this compound from turmeric .
- Validation : HPLC fingerprinting with similarity indices >99% ensures batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
